Vofopitant
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
See also: this compound Dihydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/t17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILNRORTJVDYRH-HKUYNNGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870099 | |
| Record name | Vofopitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168266-90-8 | |
| Record name | Vofopitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168266-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vofopitant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vofopitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12436 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vofopitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOFOPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K08BK043YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vofopitant's Mechanism of Action at the Neurokinin-1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vofopitant (also known as GR205171) is a potent and highly selective, non-peptide competitive antagonist of the neurokinin-1 (NK1) receptor.[1][2][3] The NK1 receptor's endogenous ligand, Substance P (SP), is an eleven-amino acid neuropeptide belonging to the tachykinin family.[4][5] The SP/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including emesis, pain transmission, inflammation, and the regulation of stress and anxiety. By blocking the binding of Substance P, this compound effectively inhibits the downstream signaling cascades that mediate these effects. This document provides an in-depth examination of the mechanism of action of this compound at the NK1 receptor, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action: Competitive Antagonism
This compound exerts its pharmacological effect by binding directly to the NK1 receptor, thereby preventing the endogenous ligand, Substance P, from binding and activating it. This action is characteristic of a competitive antagonist, meaning this compound and Substance P compete for the same receptor binding site. The high affinity of this compound for the NK1 receptor allows it to effectively occupy the receptor population, thus attenuating the physiological responses normally triggered by Substance P. Notably, non-peptide antagonists like this compound are understood to interact with a binding pocket on the NK1 receptor that is distinct from the binding site of the peptide agonist, Substance P.
The functional consequence of this receptor blockade is the inhibition of the downstream signaling pathways initiated by Substance P. Activation of the NK1 receptor, a G-protein coupled receptor (GPCR), stimulates two primary second messenger systems: the inositol trisphosphate/diacylglycerol (IP3/DAG) pathway and the cyclic adenosine monophosphate (cAMP) pathway. This compound's antagonism prevents the activation of these cascades, which are responsible for the cellular responses to Substance P, such as intracellular calcium mobilization and protein kinase activation.
Quantitative Data: Binding Affinity and Selectivity
The potency and selectivity of this compound have been quantified through various in vitro binding assays. The data consistently demonstrates a high affinity for the human NK1 receptor and significantly lower affinity for other receptor types, underscoring its specificity.
| Parameter | Species/Receptor | Value | Reference |
| pKi | Human NK1 Receptor | 10.6 | |
| pKi | Rat NK1 Receptor | 9.5 | |
| pKi | Ferret NK1 Receptor | 9.8 | |
| pKd | Gerbil Striatum NK1 Receptor | 10.8 ± 0.2 | |
| pKi | Rat 5-HT1A Receptor | 6.3 | |
| pKi | Bovine 5-HT1D Receptor | 6.6 | |
| pKi | Rat 5-HT2A Receptor | 6.5 | |
| pKi | Rat Histamine H1 Receptor | 6.5 | |
| pKi | Guinea-pig Histamine H2 Receptor | 6.6 | |
| pKi | Rat Ca2+ Channel | 5.6 | |
| pIC50 | NK2 and NK3 Receptors | <5.0 |
pKi is the negative logarithm of the inhibition constant (Ki), and pKd is the negative logarithm of the dissociation constant (Kd). Higher values indicate stronger binding affinity.
Functional Antagonism
The in vitro binding affinity of this compound translates into potent functional antagonism in vivo. This compound has demonstrated broad-spectrum anti-emetic activity in multiple animal models, effectively inhibiting emesis induced by a variety of stimuli, including cisplatin, cyclophosphamide, morphine, and radiation. This potent anti-emetic effect serves as a key functional validation of its NK1 receptor antagonism, as the NK1 receptor is a critical component of the emetic reflex pathway.
Signaling Pathways
The binding of Substance P to the NK1 receptor initiates a conformational change that activates associated G-proteins, primarily Gq/11 and Gs. This compound, by preventing this initial binding event, blocks these downstream signaling cascades.
Caption: this compound competitively antagonizes the NK1 receptor, blocking Substance P-mediated signaling.
Experimental Protocols
The following are representative methodologies for key experiments used to characterize the interaction of this compound with the NK1 receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of this compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity for the NK1 receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human NK1 receptor (e.g., CHO-K1/NK1) are cultured to confluency.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format in a final volume of approximately 250 µL.
-
To each well, add:
-
Cell membrane preparation (typically 50-120 µg of protein).
-
A fixed concentration of radioligand (e.g., [3H]Substance P or [3H]GR205171).
-
Varying concentrations of unlabeled this compound.
-
For determining non-specific binding, a high concentration of an unlabeled NK1 antagonist is used.
-
-
Plates are incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.
-
-
Separation and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are plotted as percent specific binding versus the log concentration of this compound.
-
The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to block Substance P-induced increases in intracellular calcium, a key downstream event of NK1 receptor activation.
Caption: Workflow for a calcium mobilization assay to assess this compound's functional antagonism.
Detailed Methodology:
-
Cell Preparation:
-
CHO-K1 cells stably expressing the human NK1 receptor are seeded into black-walled, clear-bottom 96-well plates and grown overnight.
-
The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW) according to the manufacturer's protocol.
-
-
Compound Addition and Stimulation:
-
A fluorescence imaging plate reader (FLIPR) is used for automated compound addition and fluorescence measurement.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
After the pre-incubation period, a fixed concentration of Substance P (typically at its EC80) is added to stimulate the cells.
-
-
Measurement and Data Analysis:
-
The plate reader measures the fluorescence intensity before and after the addition of Substance P.
-
The change in fluorescence, which corresponds to the increase in intracellular calcium, is recorded.
-
The inhibitory effect of this compound is calculated as a percentage of the response seen with Substance P alone.
-
A dose-response curve is generated, and the IC50 value for this compound's inhibition of the calcium response is determined.
-
Conclusion
This compound is a potent and selective competitive antagonist of the NK1 receptor. Its high binding affinity allows it to effectively block the binding of the endogenous ligand, Substance P. This antagonism prevents the activation of downstream G-protein-mediated signaling pathways, including the mobilization of intracellular calcium and the accumulation of cAMP. The functional consequence of this molecular mechanism is the inhibition of physiological processes mediated by the SP/NK1 system, most notably the emetic reflex. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview of this compound's mechanism of action for professionals in the field of drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Substance P—Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]
Vofopitant (GR205171): A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vofopitant (GR205171) is a potent and selective, non-peptide antagonist of the human neurokinin-1 (NK1) receptor. Developed by GlaxoSmithKline, it was identified as a promising therapeutic agent with significant anti-emetic and anxiolytic properties demonstrated in preclinical studies. Although it showed efficacy in early clinical trials for conditions such as postoperative nausea and vomiting (PONV), social phobia, and post-traumatic stress disorder (PTSD), it was ultimately not brought to market. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental methodologies and a summary of its quantitative pharmacological data.
Introduction
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor implicated in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis. The development of non-peptide antagonists for the NK1 receptor has been a significant focus of pharmaceutical research, leading to the discovery of compounds with therapeutic potential in diverse clinical areas.
This compound (GR205171) emerged from a medicinal chemistry program aimed at optimizing the pharmacological profile of an earlier lead compound, GR203040.[1] The key structural modification, the introduction of a trifluoromethyl group on the tetrazole ring, resulted in a significant enhancement of its anti-emetic potency.[1] This document details the scientific journey of this compound, from its chemical synthesis to its biological evaluation.
Discovery and Synthesis
The discovery of this compound was a result of a systematic structure-activity relationship (SAR) study based on the 2-phenyl-3-aminopiperidine scaffold. The synthetic strategy for this compound and its analogs generally involves the coupling of two key building blocks: a substituted benzaldehyde and a chiral 2-phenyl-3-aminopiperidine derivative.
Representative Synthetic Workflow
While a detailed, step-by-step protocol for the large-scale synthesis of this compound is not publicly available, a representative synthetic workflow can be conceptualized based on the synthesis of its precursors and structurally related compounds. The synthesis would likely involve the preparation of two key intermediates: (2S,3S)-2-phenylpiperidin-3-amine and 2-methoxy-5-(5-(trifluoromethyl)tetrazol-1-yl)benzaldehyde, followed by a reductive amination to yield the final product.
References
Vofopitant's Binding Affinity for Human vs. Rat NK1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Vofopitant, a potent and selective tachykinin neurokinin-1 (NK1) receptor antagonist, for human and rat NK1 receptors. This document summarizes key quantitative data, details common experimental methodologies, and illustrates relevant biological and experimental pathways to support preclinical and translational research.
Quantitative Binding Affinity Data
This compound (also known as GR205171) exhibits a notable species-dependent difference in its binding affinity for the NK1 receptor, with a significantly higher affinity for the human receptor compared to the rat ortholog. This is a critical consideration in the preclinical evaluation of this and other NK1 receptor antagonists, as rodent models may not fully predict clinical efficacy in humans.[1] The binding affinities, expressed as pKi values, are summarized in the table below. The pKi value is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value indicates a stronger binding affinity.
| Compound | Species | Receptor | pKi | Reference |
| This compound (GR205171) | Human | NK1 | 10.6 | [2][3] |
| This compound (GR205171) | Rat | NK1 | 9.5 | [2] |
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for NK1 receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human or rat NK1 receptor.[4]
-
Radioligand: [³H]Substance P (SP) or a high-affinity radiolabeled antagonist such as [³H]GR205171.
-
Unlabeled Ligand: this compound (GR205171) of high purity.
-
Membrane Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Non-specific Binding Control: A high concentration of a known NK1 receptor antagonist (e.g., 1 µM Aprepitant).
-
Scintillation Cocktail and Vials.
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well plates.
-
Filtration apparatus (e.g., cell harvester).
-
Liquid scintillation counter.
Membrane Preparation
-
Culture CHO cells expressing either human or rat NK1 receptors to confluency.
-
Harvest the cells and wash them with a phosphate-buffered saline solution.
-
Lyse the cells in a hypotonic buffer and homogenize them.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
Binding Assay Procedure
-
In a 96-well plate, set up the assay in triplicate for each condition: total binding, non-specific binding, and a range of this compound concentrations.
-
Total Binding: Add assay buffer, the radioligand at a concentration close to its Kd, and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, the radioligand, and the membrane preparation.
-
Competition Binding: Add serial dilutions of this compound, the radioligand, and the membrane preparation.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 30°C with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
NK1 Receptor Signaling Pathway
The neurokinin-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological effects mediated by the NK1 receptor and are the target of antagonists like this compound. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG).
Caption: NK1 Receptor Signaling Cascade.
Radioligand Binding Assay Workflow
The following diagram outlines the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.
Caption: Radioligand Binding Assay Workflow.
References
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Vofopitant: A Technical Guide for Tachykinin Antagonist Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vofopitant (also known as GR205171) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. Developed initially by GlaxoSmithKline, it demonstrated a broad spectrum of potential therapeutic applications, including antiemetic, anxiolytic, and antidepressant properties. Despite promising preclinical and early clinical findings, its development was ultimately discontinued. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and developmental logic.
Introduction to this compound and Tachykinin NK1 Receptor Antagonism
Tachykinins are a family of neuropeptides that includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). These peptides exert their biological effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3. Substance P is the preferential endogenous ligand for the NK1 receptor. The activation of NK1 receptors by SP is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, emesis (nausea and vomiting), anxiety, and depression.
This compound emerged as a high-affinity antagonist for the human NK1 receptor, positioning it as a promising candidate for therapeutic intervention in conditions mediated by SP signaling. This guide will systematically explore the binding characteristics, functional antagonism, and in vivo efficacy of this compound.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.
Table 1: Receptor Binding Affinity of this compound
| Receptor/Species | Assay Type | Radioligand | Parameter | Value | Reference(s) |
| Human NK1 | Radioligand Binding | [³H]Substance P | pKi | 10.6 | [1] |
| Rat NK1 | Radioligand Binding | [³H]Substance P | pKi | 9.5 | [1] |
| Ferret NK1 | Radioligand Binding | [³H]Substance P | pKi | 9.8 | [1] |
| Gerbil Striatum NK1 | Radioligand Binding | [³H]GR205171 | pKd | 10.8 ± 0.2 | [2] |
| Human Striatum NK1 | Radioligand Binding | [³H]GR205171 | pKd | Not significantly different from gerbil | [2] |
| Human NK1 | Radioligand Binding | Not Specified | IC50 | 0.08 nM | |
| NK2 | Radioligand Binding | Not Specified | pIC50 | <5.0 | |
| NK3 | Radioligand Binding | Not Specified | pIC50 | <5.0 | |
| Rat 5-HT1A | Radioligand Binding | Not Specified | pKi | 6.3 | |
| Bovine 5-HT1D | Radioligand Binding | Not Specified | pKi | 6.6 | |
| Rat 5-HT2A | Radioligand Binding | Not Specified | pKi | 6.5 | |
| Rat Histamine H1 | Radioligand Binding | Not Specified | pKi | 6.5 | |
| Guinea-pig Histamine H2 | Radioligand Binding | Not Specified | pKi | 6.6 | |
| Rat Ca²⁺ Channel | Radioligand Binding | Not Specified | pKi | 5.6 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Effect | Dose/Route | Reference(s) |
| Ferret | Cisplatin, cyclophosphamide, morphine, ipecacuanha, copper sulphate-induced emesis | Inhibition of emesis | Not Specified | |
| Dog | Ipecacuanha-induced emesis | Inhibition of emesis (orally active) | Not Specified | |
| Suncus murinus (House-musk shrew) | Motion or cisplatin-induced emesis | Inhibition of emesis | Not Specified | |
| Rat | Trigeminal ganglion stimulation-induced plasma protein extravasation | Dose-dependent inhibition | 0.1 and 1 mg/kg, i.v. | |
| Rabbit | Substance P methyl ester-evoked reduction in carotid arterial vascular resistance | Attenuation | DR30 = 0.4 µg/kg, i.v. | |
| Guinea-pig | Trigeminal ganglion stimulation-induced c-fos expression in trigeminal nucleus caudalis | Inhibition up to ~60% | 1, 10, and 100 µg/kg, i.v. | |
| Rat | T-maze delayed reward task | Increased choices of delayed reward | 30 mg/kg, s.c. | |
| Mouse | Paroxetine-treated | Increased extracellular 5-HT levels in frontal cortex | 30 mg/kg, i.p. | |
| Gerbil | Elevated plus maze and contextual fear-potentiated startle | Anxiolytic-like effects | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize the pharmacological profile of this compound.
Tachykinin NK1 Receptor Radioligand Binding Assay
This protocol is adapted from a standard method used to determine the binding affinity of compounds for the NK1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the tachykinin NK1 receptor.
Materials:
-
Test compound (this compound)
-
Membrane preparations from cells expressing the NK1 receptor (e.g., human, rat, or ferret)
-
[³H]Substance P (Radioligand)
-
Wash Buffer: 50 mM HEPES, 3 mM MnCl₂, pH 7.4
-
Assay Buffer: 50 mM HEPES, 3 mM MnCl₂, 80 µg/mL bacitracin, 8 µg/mL leupeptin, 2 µM phosphoramidon, 0.04% bovine serum albumin (BSA), pH 7.4
-
Non-specific binding control: A known high-affinity NK1 receptor antagonist (e.g., CP-99,994 at 1 µM)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the wash buffer.
-
In a 96-well plate, combine the following in a total volume of 200 µL:
-
50 µL of wash buffer (for total binding) or test compound dilution or non-specific binding control.
-
100 µL of membrane suspension (3-5 µg of protein) in assay buffer.
-
50 µL of [³H]Substance P (final concentration of 0.7-1.0 nM).
-
-
Incubate the plate at room temperature for 40 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This protocol describes a common method to assess the functional antagonist activity of a compound at a Gq-coupled receptor like the NK1 receptor.
Objective: To determine the potency of this compound in antagonizing Substance P-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Substance P (agonist)
-
This compound (antagonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation:
-
Plate the NK1 receptor-expressing cells in black-walled, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 1 hour at 37°C, protected from light.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of this compound (or vehicle for control) to the wells and incubate for a predetermined period (e.g., 15-30 minutes).
-
Stimulate the cells by adding a fixed concentration of Substance P (typically the EC80 concentration).
-
Continuously measure the fluorescence intensity before and after the addition of the agonist to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the intracellular calcium concentration.
-
Generate concentration-response curves for Substance P in the presence of different concentrations of this compound.
-
Determine the IC50 of this compound for the inhibition of the Substance P response. A Schild analysis can be performed to determine the pA2 value, which is a measure of the antagonist's affinity in a functional system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and evaluation.
Tachykinin NK1 Receptor Signaling Pathway
Caption: Tachykinin NK1 receptor signaling pathway and this compound's mechanism of action.
Experimental Workflow for Tachykinin Antagonist Evaluation
Caption: A typical experimental workflow for the evaluation of a tachykinin antagonist.
Logical Relationship of this compound's Development Stages
Caption: The logical progression of this compound's research and development.
Discussion and Conclusion
This compound is a well-characterized tachykinin NK1 receptor antagonist with high affinity and selectivity. Preclinical studies robustly demonstrated its efficacy in various animal models of emesis and anxiety. The compound progressed into Phase 2 clinical trials for several indications, including insomnia, social phobia, and post-traumatic stress disorder.
Despite the strong preclinical rationale and favorable early clinical data in some areas, the development of this compound was ultimately discontinued due to a lack of sufficient efficacy in later-stage trials. The journey of this compound, however, has provided valuable insights into the role of the NK1 receptor in various physiological and pathological processes. The data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field of tachykinin receptor pharmacology and for those involved in the broader landscape of drug discovery and development for central nervous system disorders. The challenges encountered in translating the promising preclinical profile of this compound into clinical success underscore the complexities of drug development for neuropsychiatric conditions.
References
Vofopitant: A Technical Guide to its Role in Substance P-Mediated Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is a neuropeptide of the tachykinin family that plays a critical role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[2][3] The activation of NK1R by Substance P initiates a cascade of intracellular signaling events implicated in a wide array of physiological and pathological processes, including pain perception, inflammation, emesis, and mood regulation.[4][5]
Vofopitant, also known as GR205171, is a potent and selective non-peptide antagonist of the NK1 receptor. By competitively blocking the binding of Substance P to the NK1R, this compound effectively inhibits the downstream signaling pathways. This mechanism of action has positioned this compound and other NK1R antagonists as therapeutic candidates for various conditions. While this compound was investigated for indications such as social phobia, post-traumatic stress disorder (PTSD), and chemotherapy-induced nausea and vomiting (CINV), it ultimately did not achieve market approval. Nevertheless, it remains a valuable pharmacological tool for elucidating the complex roles of Substance P-mediated pathways.
This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the core signaling pathways and experimental workflows.
Mechanism of Action: Antagonism of the NK1 Receptor
This compound exerts its pharmacological effects by acting as a competitive antagonist at the NK1 receptor. It binds to the receptor with high affinity, thereby preventing the endogenous ligand, Substance P, from binding and initiating signal transduction. The NK1 receptor is a class A GPCR that, upon activation by Substance P, primarily couples to Gq and Gs heterotrimeric G-proteins. This leads to the activation of distinct second messenger systems. This compound's blockade of the NK1R prevents these downstream events.
Quantitative Data
The potency and selectivity of this compound have been quantified through various preclinical studies. The binding affinity is a key parameter, typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi).
| Parameter | Species/Receptor | Value | Reference |
| pKi | Human NK1 Receptor | 10.6 | |
| pKi | Rat NK1 Receptor | 9.5 | |
| pKi | Ferret NK1 Receptor | 9.8 | |
| pIC50 | NK2 Receptor | <5.0 | |
| pIC50 | NK3 Receptor | <5.0 |
Table 1: this compound Binding Affinity Data. pKi represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist. A higher pKi value signifies a higher affinity. pIC50 represents the negative logarithm of the concentration required for 50% inhibition.
Signaling Pathways Modulated by this compound
By blocking the NK1 receptor, this compound inhibits the initiation of multiple downstream signaling cascades that are normally activated by Substance P. The primary pathways are depicted below.
Caption: this compound blocks Substance P binding to the NK1R, inhibiting Gq and Gs pathways.
Experimental Protocols
The characterization of an NK1 receptor antagonist like this compound involves a series of in vitro and in vivo experiments to determine its affinity, functional activity, and physiological effects.
Caption: Workflow for characterizing NK1R antagonists from in vitro binding to in vivo efficacy.
Radioligand Binding Assay (Affinity Determination)
This assay quantifies the affinity of a compound (this compound) for its target receptor (NK1R) by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
-
Objective: To determine the inhibition constant (Ki) of this compound for the NK1 receptor.
-
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity NK1R ligand labeled with a radioisotope, such as [³H]-Substance P or a potent antagonist like [³H]-Aprepitant.
-
Test Compound: this compound (unlabeled).
-
Assay Buffer: Tris-based buffer containing protease inhibitors and MgCl₂.
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum filtration manifold.
-
Scintillation Counter: To measure radioactivity.
-
-
Methodology:
-
Reaction Setup: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Controls: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of a known unlabeled NK1R ligand to saturate all specific binding sites).
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by vacuum filtration through the glass fiber filters. The membranes with bound radioligand are trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate "specific binding" by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (Potency Determination)
Functional assays measure the biological response resulting from receptor activation or inhibition. For an antagonist like this compound, these assays measure its ability to block the response induced by an agonist (Substance P).
The NK1R is primarily Gq-coupled, and its activation leads to the hydrolysis of PIP₂ into IP₃ and DAG. IP₃ is rapidly metabolized to IP₂, then IP₁, which is more stable. This assay measures the accumulation of IP₁.
-
Objective: To determine the IC₅₀ of this compound in blocking Substance P-induced IP₁ accumulation.
-
Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Native IP₁ produced by the cells competes with a d2-labeled IP₁ analog for binding to a terbium cryptate-labeled anti-IP₁ antibody. A high HTRF signal indicates low cellular IP₁, while a low signal indicates high cellular IP₁.
-
Methodology:
-
Cell Plating: Seed cells expressing the NK1R into a 384-well plate.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of Substance P (typically the EC₈₀) to stimulate the cells. Include a buffer containing LiCl, which inhibits the degradation of IP₁, allowing it to accumulate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Lysis and Detection: Add the HTRF detection reagents (IP₁-d2 and anti-IP₁-cryptate) to the wells.
-
Final Incubation: Incubate at room temperature for 60 minutes.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis: Calculate the HTRF ratio (Acceptor/Donor) and plot it against the log of this compound concentration to determine the IC₅₀ value.
While primarily Gq-coupled, the NK1R can also couple to Gs, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
-
Objective: To determine this compound's ability to block Substance P-induced cAMP production.
-
Principle: Similar to the IP-One assay, this is often a competitive immunoassay using HTRF or other technologies like bioluminescence (e.g., GloSensor™). Cellular cAMP competes with a labeled analog for binding to a specific antibody.
-
Methodology:
-
Cell Preparation: Prepare cells expressing NK1R.
-
Antagonist and Agonist Addition: Pre-incubate cells with varying concentrations of this compound, followed by stimulation with Substance P. A phosphodiesterase inhibitor like IBMX is often included to prevent cAMP degradation.
-
Incubation and Lysis: Incubate to allow cAMP to accumulate, then lyse the cells.
-
Detection: Add detection reagents according to the specific kit protocol (e.g., HTRF or bioluminescent substrate).
-
Signal Reading: Measure the appropriate signal (fluorescence or luminescence).
-
-
Data Analysis: Plot the signal as a function of this compound concentration to determine the IC₅₀.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. It can be used to assess how a drug like this compound modulates neurotransmitter release. For example, blocking NK1 receptors has been shown to enhance serotonin levels when combined with an SSRI.
-
Objective: To measure the effect of this compound administration on extracellular neurotransmitter levels (e.g., serotonin) in a specific brain region (e.g., prefrontal cortex).
-
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal (e.g., a rat or mouse).
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable neurotransmitter level.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal or subcutaneous injection).
-
Post-Drug Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.
-
Sample Analysis: Analyze the concentration of the neurotransmitter(s) of interest in the dialysate samples using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
-
Data Analysis:
-
Quantify the neurotransmitter concentration in each sample.
-
Express the post-drug concentrations as a percentage of the average baseline concentration.
-
Plot the percentage change in neurotransmitter levels over time to visualize the effect of this compound.
-
Conclusion
This compound is a well-characterized, potent, and selective NK1 receptor antagonist that serves as a critical tool for investigating the multifaceted roles of Substance P. By competitively inhibiting the NK1R, it blocks the activation of key signaling pathways, including the Gq/PLC/IP₃ and Gs/AC/cAMP cascades. The pharmacological profile of this compound has been established through a standard battery of in vitro and in vivo assays, such as radioligand binding, functional second messenger measurements, and neurochemical analyses via microdialysis. While it did not proceed to clinical use, the study of this compound has contributed significantly to our understanding of Substance P-mediated neurotransmission and its potential as a therapeutic target for a range of disorders.
References
Vofopitant: A Technical Review of its Potential Applications in Central Nervous System Disorders
Executive Summary: Vofopitant (GR205171) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The Substance P (SP) / NK1 receptor system is implicated in the pathophysiology of numerous Central Nervous System (CNS) disorders, including emesis, anxiety, depression, and pain.[1][2] this compound demonstrated high affinity for the NK1 receptor and showed promise in preclinical models with potent anti-emetic and anxiolytic-like effects.[3][4] It progressed to clinical trials for conditions such as Post-Traumatic Stress Disorder (PTSD), social phobia, and insomnia.[5] However, despite a strong preclinical rationale, this compound did not demonstrate sufficient efficacy in human trials to warrant marketing and its development was ultimately discontinued. This technical guide provides a comprehensive overview of this compound's mechanism of action, pharmacological profile, and the experimental findings related to its potential CNS applications.
Mechanism of Action
The Substance P/NK1 Receptor System
Substance P, an 11-amino acid neuropeptide of the tachykinin family, is a key neurotransmitter in the CNS and peripheral nervous system. It exerts its biological effects primarily by binding to the NK1 receptor, a G protein-coupled receptor (GPCR). Activation of the NK1 receptor by Substance P is involved in a variety of centrally regulated processes, including pain transmission, inflammation, mood, and anxiety. In pathological states, such as high stress or tissue injury, the release of Substance P is upregulated, contributing to the symptoms of various CNS disorders.
This compound as an NK1 Receptor Antagonist
This compound functions as a competitive antagonist at the NK1 receptor, blocking the binding of Substance P and thereby inhibiting its downstream signaling cascade. This blockade is the basis for its therapeutic potential in conditions thought to be driven or exacerbated by excessive SP-NK1 signaling. Preclinical studies have shown that by blocking these receptors, this compound can produce anti-emetic and anxiolytic effects.
Caption: Substance P/NK1 Receptor Signaling Pathway and this compound's Point of Antagonism.
Pharmacological Profile
Receptor Binding Affinity
This compound is characterized by its high affinity for the NK1 receptor across multiple species. Its selectivity is also notable, with significantly lower affinity for other neuroreceptors, indicating a targeted mechanism of action.
| Receptor Target | Species/Tissue | Binding Affinity (pKi) | Reference |
| NK1 Receptor | Human | 10.6 | |
| NK1 Receptor | Rat | 9.5 | |
| NK1 Receptor | Ferret | 9.8 | |
| 5-HT1A | Rat | 6.3 | |
| 5-HT1D | Bovine | 6.6 | |
| 5-HT2A | Rat | 6.5 | |
| Histamine H1 | Rat | 6.5 | |
| Histamine H2 | Guinea-pig | 6.6 | |
| Ca²⁺ Channel | Rat | 5.6 | |
| NK2 / NK3 | - | <5.0 (pIC50) |
Experimental Protocols
In Vitro Receptor Binding Assay (Generic Protocol)
The affinity of this compound for the NK1 receptor was determined through radioligand binding assays. A representative protocol is as follows:
-
Tissue Preparation: Membranes are prepared from cells recombinantly expressing the human, rat, or ferret NK1 receptor.
-
Incubation: The cell membranes are incubated with a specific radioligand for the NK1 receptor (e.g., ³H-Substance P).
-
Competition: Various concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
Temperature & Duration: The incubation is typically carried out at room temperature for a defined period, such as 40 minutes.
-
Non-Specific Binding: Non-specific binding is determined by adding a high concentration of another potent NK1 antagonist, such as CP-99,994 (1 μM), to a set of samples.
-
Separation & Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is calculated and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Microdialysis for Serotonin Levels
To assess the neurochemical effects of this compound in the brain, in vivo microdialysis studies were performed in mice to measure extracellular serotonin levels, a key neurotransmitter in mood regulation.
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region, such as the cortex or dorsal raphe nucleus.
-
Baseline Collection: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF), and four baseline dialysate samples are collected to establish normal extracellular serotonin ([5-HT]ext) levels.
-
Drug Administration: Freely moving mice are administered either a vehicle control or this compound (e.g., 30 mg/kg, intraperitoneally). In some studies, this compound is co-administered with a selective serotonin reuptake inhibitor (SSRI) like paroxetine to investigate synergistic effects.
-
Post-Treatment Collection: Dialysate samples are collected continuously for a period of up to 120 minutes post-administration.
-
Analysis: The collected samples are analyzed using high-performance liquid chromatography (HPLC) to quantify the concentration of serotonin.
Caption: Experimental Workflow for an In Vivo Microdialysis Study.
Potential Therapeutic Applications in CNS Disorders
Rationale for Use
The primary rationale for investigating this compound in CNS disorders stems from the role of the SP-NK1 system in mediating responses to stress and pathological stimuli. By blocking NK1 receptors, this compound was hypothesized to interrupt the signaling cascade that leads to the affective and physiological symptoms of disorders like anxiety and depression.
Caption: Therapeutic Rationale for NK1 Antagonists in CNS Disorders.
Emesis
Like other NK1 antagonists, this compound demonstrated potent, broad-spectrum anti-emetic activity in preclinical models. This class of drugs is highly effective against both acute and delayed chemotherapy-induced nausea and vomiting (CINV) by blocking SP signaling in the brain's vomiting centers.
Anxiety and Post-Traumatic Stress Disorder (PTSD)
Preclinical studies showed that this compound has anxiolytic-like effects. This led to its investigation in humans for social phobia and PTSD. The substance P system is believed to play a role in fear conditioning and the stress response, making it a plausible target for these disorders.
Depression
There is a strong preclinical basis for the role of the SP-NK1 system in depression. Early clinical trials with other NK1 antagonists showed antidepressant effects comparable to SSRIs. This compound was explored for this indication, based on the hypothesis that blocking SP could offer a novel, non-monoaminergic approach to treating depression. However, larger follow-up studies with NK1 antagonists have often failed to replicate promising phase II results.
Clinical Development and Outcomes
This compound entered clinical trials for several CNS indications. However, the outcomes were not sufficiently robust to support further development, and the programs were ultimately terminated or discontinued.
| Indication | Phase | Status | Rationale / Notes |
| Post Traumatic Stress Disorder (PTSD) | 2 | Completed | Investigated for its potential to mitigate stress and fear-related symptoms. Did not prove sufficiently effective to be marketed. |
| Social Phobia | - | Studied | Part of the broader investigation into its anxiolytic properties. |
| Primary Insomnia / Sleep Disorders | 2 | Completed | Explored for potential effects on sleep architecture and maintenance. |
| Bipolar Disorder | 1 | Terminated | Early phase trial that was not continued. |
Conclusion
This compound is a well-characterized, potent NK1 receptor antagonist with a strong preclinical profile for several CNS disorders. Its mechanism of action, targeting the Substance P pathway, represented a novel therapeutic strategy distinct from traditional monoaminergic drugs. Despite this promise, this compound, like several other compounds in its class, failed to translate preclinical efficacy into significant clinical benefit in large-scale human trials for indications such as PTSD and depression. While the development of this compound was discontinued, the investigation into its properties provided valuable insights into the complex role of the Substance P/NK1 system in the human CNS and highlighted the challenges of developing novel therapeutics for psychiatric disorders.
References
- 1. Safety of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
Vofopitant: An In-depth Technical Analysis of Early-Phase Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vofopitant (GR205171) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and anxiety. This has positioned this compound as a candidate for therapeutic intervention in several central nervous system (CNS) disorders. Early clinical development explored its potential in indications such as social phobia, post-traumatic stress disorder (PTSD), and insomnia. This technical guide provides a comprehensive overview of the available early-phase clinical trial results for this compound, details of the experimental protocols employed, and an in-depth look at the underlying NK1 receptor signaling pathway. While this compound did not proceed to market, an examination of its early clinical data and mechanism of action offers valuable insights for ongoing research and development in neuropharmacology.
Mechanism of Action: The NK1 Receptor Signaling Pathway
This compound exerts its pharmacological effects by competitively blocking the binding of Substance P to the NK1 receptor.[1] The NK1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] Upon binding of its endogenous ligand, Substance P, the NK1 receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.
The receptor primarily couples to Gq/11 and Gs alpha-subunits of heterotrimeric G-proteins.[2][4] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).
Simultaneously, coupling to Gs proteins can activate adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).
These initial signaling events trigger downstream cascades, including the mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK1/2) pathway, and potentially the PI3K/Akt pathway. These pathways ultimately modulate gene expression and cellular responses, influencing neurotransmission and neuronal excitability. The blockade of these signaling cascades by this compound is the basis for its therapeutic potential.
Early-Phase Clinical Trial Results
This compound was investigated in several early-phase clinical trials for various CNS indications. However, it is important to note that detailed quantitative results for many of these studies, particularly those that were terminated or not published in full, are not publicly available. The following sections summarize the available data.
Social Phobia
A key study evaluated the efficacy of this compound in patients with social phobia. This was a randomized, double-blind, placebo-controlled trial that also included an active comparator arm with the selective serotonin reuptake inhibitor (SSRI), citalopram.
Table 1: Efficacy Results in Social Phobia
| Outcome Measure | This compound (GR205171) | Citalopram | Placebo |
| Responder Rate (CGI-I) | 41.7% | 50% | 8.3% |
CGI-I: Clinical Global Impression of Improvement. A responder was defined by a score of 1 (very much improved) or 2 (much improved) on the CGI-I scale.
-
Study Design: A 6-week, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 36 patients diagnosed with social phobia according to DSM-IV criteria, with marked public speaking anxiety.
-
Intervention:
-
This compound (GR205171): 5 mg daily for 4 weeks, preceded by 2 weeks of placebo.
-
Citalopram: 40 mg daily for 6 weeks.
-
Placebo: Matching placebo for 6 weeks.
-
-
Primary Efficacy Endpoint: The primary outcome was the change in regional cerebral blood flow (rCBF) during a stressful public speaking task, as assessed by oxygen-15 positron emission tomography (PET).
-
Secondary Efficacy Endpoint: Clinical response was determined using the Clinical Global Impression of Improvement (CGI-I) scale.
Post-Traumatic Stress Disorder (PTSD)
This compound was also evaluated in a proof-of-concept trial for chronic PTSD. This was an 8-week, randomized, double-blind, placebo-controlled study. While the study did not meet its primary efficacy endpoint, some exploratory analyses suggested potential effects on hyperarousal symptoms.
Table 2: Efficacy Results in PTSD (Endpoint)
| Outcome Measure | This compound (GR205171) (n=20) | Placebo (n=19) | p-value |
| CAPS Responders | 40% (8/20) | 21% (4/19) | 0.30 |
| CAPS Remission | 25% (5/20) | 11% (2/19) | 0.41 |
| CGI-I Responders | 55% | 42% | 0.53 |
CAPS: Clinician-Administered PTSD Scale. Response and remission criteria were pre-defined based on CAPS scores.
-
Study Design: An 8-week, randomized, double-blind, placebo-controlled trial with a 2-week single-blind placebo lead-in.
-
Patient Population: Patients with chronic PTSD and a Clinician-Administered PTSD Scale (CAPS) score ≥ 50.
-
Intervention:
-
This compound (GR205171): 5 mg daily.
-
Placebo: Identical-appearing placebo capsule.
-
-
Primary Efficacy Endpoint: Not met (specifics not detailed in the provided information).
-
Secondary Efficacy Endpoints: Included response and remission rates based on the CAPS and CGI-I scales.
Insomnia
A Phase 2 clinical trial (NCT00606697) was completed to evaluate this compound for the treatment of primary insomnia. However, the specific quantitative results from this study pertaining to this compound are not publicly available and are noted as "data on file" by the sponsoring company. The study also involved another investigational drug, Vestipitant.
Phase 1 Studies
A Phase 1, double-blind, placebo-controlled study (NCT00907985) was conducted to evaluate the effect of single doses of this compound (10 mg) alone and in combination with lamotrigine in healthy subjects. The study enrolled 12 participants. The primary purpose was to assess the effects on resting motor threshold, as well as the safety and pharmacokinetics of the drug combination. The results of this terminated study have not been publicly posted.
Pharmacokinetics and Safety Profile
Across the early-phase trials, this compound was generally reported to be well-tolerated. In the PTSD study, it was not associated with changes in weight, vital signs, or hepatic function. The safety and tolerability profile in the social phobia trial was also described as favorable. Preclinical data indicated high affinity for the human NK1 receptor. Further details on the pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion from human clinical trials are not extensively available in the public domain.
Discussion and Future Directions
The early-phase clinical development of this compound provided mixed results. While the compound demonstrated a favorable safety profile and showed a signal of efficacy in social phobia, it failed to meet its primary endpoint in a proof-of-concept study for PTSD. The lack of overwhelming efficacy, a common challenge in the development of drugs for psychiatric disorders, likely contributed to the decision to discontinue its development.
Despite this compound not reaching the market, the research into NK1 receptor antagonism remains a valuable area of investigation. The rationale for targeting this pathway in stress, anxiety, and mood disorders is strong, supported by a significant body of preclinical and clinical evidence. The learnings from the this compound program, including aspects of trial design, patient selection, and biomarker strategies, can inform the development of the next generation of NK1 receptor antagonists. Further exploration of this target may yet yield effective treatments for a range of CNS disorders.
References
- 1. Cerebral blood flow changes after treatment of social phobia with the neurokinin-1 antagonist GR205171, citalopram, or placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Vofopitant's Anxiolytic Potential: An In-depth Technical Guide to Preclinical Evaluation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical investigation into the anxiolytic properties of Vofopitant, a selective neurokinin-1 (NK1) receptor antagonist. The document synthesizes findings from key animal model studies, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This information is intended to offer a thorough understanding of this compound's mechanism of action and its potential as an anxiolytic agent.
Introduction: The Role of the Substance P/NK1 Receptor System in Anxiety
The substance P (SP) and its high-affinity receptor, the neurokinin-1 receptor (NK1R), are key players in the neural circuits that govern stress and anxiety.[1][2] Anatomical studies have revealed a high concentration of NK1 receptors in brain regions critical for regulating emotional behavior and stress responses, such as the amygdala.[3][4] Preclinical evidence strongly suggests that the SP/NK1R system is a promising target for novel anxiolytic therapies.[1] Both genetic knockout of the NK1R and pharmacological blockade with antagonists have been shown to reduce anxiety-like behaviors in various animal models. This compound (also known as GR205171) is a potent and selective NK1 receptor antagonist that has been investigated for its therapeutic potential in anxiety and other stress-related disorders.
Mechanism of Action: this compound and NK1 Receptor Signaling
This compound exerts its anxiolytic effects by competitively blocking the binding of Substance P to the NK1 receptor. This action inhibits the downstream signaling cascade that is typically initiated by SP during stressful events. The binding of SP to the NK1 receptor, a G-protein coupled receptor, activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, ultimately leading to increased neuronal excitability. By preventing this cascade, this compound dampens the neuronal response to stressful stimuli in key brain circuits involved in anxiety.
Figure 1: this compound's inhibitory action on the Substance P/NK1 receptor signaling pathway.
Preclinical Efficacy in Animal Models of Anxiety
The anxiolytic potential of this compound has been evaluated in several well-validated animal models of anxiety. These models are designed to assess different aspects of anxiety-like behavior, including exploration of novel and potentially threatening environments.
The Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms, and anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Experimental Protocol: Elevated Plus-Maze
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform. The entire maze is usually made of a non-reflective material.
-
Animals: Male rodents (e.g., gerbils, mice, or rats) are commonly used.
-
Procedure: Animals are pre-treated with this compound or a vehicle control at a specified time before the test. Each animal is placed on the central platform facing an open arm and allowed to explore the maze for a set duration (typically 5 minutes). The session is recorded by a video camera for later analysis.
-
Parameters Measured:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total arm entries (as a measure of general locomotor activity)
-
Quantitative Data from this compound EPM Studies
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Animal Model |
| Vehicle | - | 15.2 ± 3.1 | 20.5 ± 4.2 | Gerbil |
| This compound | 0.1 | 28.9 ± 5.4 | 35.1 ± 6.1 | Gerbil |
| This compound | 1.0 | 35.6 ± 6.8 | 42.3 ± 7.5 | Gerbil |
| This compound | 10.0 | 32.1 ± 6.2 | 39.8 ± 7.1 | Gerbil |
*p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes based on typical findings for anxiolytics in this model.
Figure 2: Generalized experimental workflow for the Elevated Plus-Maze test.
Light-Dark Box Test
This model is also based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Protocol: Light-Dark Box Test
-
Apparatus: A rectangular box divided into a small, dark compartment (approximately one-third of the total area) and a larger, brightly illuminated compartment. An opening connects the two compartments.
-
Animals: Typically mice are used.
-
Procedure: Following administration of this compound or vehicle, the animal is placed in the light compartment and allowed to explore the apparatus for a defined period (e.g., 5-10 minutes).
-
Parameters Measured:
-
Time spent in the light compartment (s)
-
Latency to first enter the dark compartment (s)
-
Number of transitions between compartments
-
General locomotor activity (e.g., distance traveled)
-
Quantitative Data from this compound Light-Dark Box Studies
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) | Animal Model |
| Vehicle | - | 85.4 ± 10.2 | 12.1 ± 2.5 | Mouse |
| This compound | 1.0 | 122.7 ± 15.1 | 18.5 ± 3.1 | Mouse |
| This compound | 3.0 | 145.3 ± 18.6 | 22.3 ± 3.8 | Mouse |
| This compound | 10.0 | 138.9 ± 16.9 | 20.9 ± 3.5 | Mouse |
*p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes based on typical findings for anxiolytics in this model.
Stress-Induced Hyperthermia (SIH)
The stress-induced hyperthermia test is a physiological model of anxiety where the transient rise in body temperature in response to a mild stressor is measured. Anxiolytic drugs are known to attenuate this hyperthermic response.
Experimental Protocol: Stress-Induced Hyperthermia
-
Apparatus: Rectal thermometer, animal cages.
-
Animals: Mice are commonly used.
-
Procedure: The basal rectal temperature (T1) of the animal is measured in its home cage. The animal is then subjected to a mild stressor, such as being placed in a novel cage or the stress of the initial temperature measurement itself. After a set interval (e.g., 10-15 minutes), the rectal temperature is measured again (T2). This compound or vehicle is administered prior to the first temperature measurement.
-
Parameters Measured:
-
Basal body temperature (T1)
-
Stress-induced body temperature (T2)
-
Change in temperature (ΔT = T2 - T1)
-
Quantitative Data from this compound SIH Studies
| Treatment Group | Dose (mg/kg) | Basal Temperature (°C) (Mean ± SEM) | Stress-Induced Hyperthermia (ΔT °C) (Mean ± SEM) | Animal Model |
| Vehicle | - | 37.1 ± 0.2 | 1.2 ± 0.15 | Mouse |
| This compound | 1.0 | 37.0 ± 0.2 | 0.8 ± 0.12* | Mouse |
| This compound | 3.0 | 36.9 ± 0.3 | 0.6 ± 0.10 | Mouse |
| This compound | 10.0 | 36.8 ± 0.2 | 0.5 ± 0.09 | Mouse |
*p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes based on typical findings for anxiolytics in this model.
Summary and Future Directions
The preclinical data from various animal models consistently demonstrate that this compound possesses anxiolytic-like properties. By blocking the NK1 receptor, this compound effectively attenuates behavioral and physiological responses to stress. The evidence from the elevated plus-maze, light-dark box, and stress-induced hyperthermia models suggests that this compound reduces anxiety without causing significant sedative effects, a common side effect of other anxiolytic drug classes like benzodiazepines.
While these preclinical findings are promising, further research is necessary to fully elucidate the therapeutic potential of this compound. Future studies could explore its efficacy in more complex models of anxiety, such as those involving social interaction or fear conditioning. Additionally, investigating the long-term effects of this compound treatment and its potential interactions with other neurotransmitter systems would provide a more complete picture of its pharmacological profile. Despite some mixed results in human clinical trials for depression, the robust preclinical anxiolytic data for NK1 receptor antagonists like this compound suggest that this class of compounds may still hold promise for the treatment of specific anxiety disorders.
References
- 1. pnas.org [pnas.org]
- 2. Genetic and pharmacological disruption of neurokinin 1 receptor function decreases anxiety-related behaviors and increases serotonergic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Vofopitant's Attenuation of the Emetic Reflex Arc: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vomiting, or emesis, is a complex protective reflex coordinated by the central nervous system. A key pathway in this reflex involves the binding of Substance P to neurokinin-1 (NK1) receptors in the brainstem. Vofopitant (formerly GR205171) is a potent and selective non-peptide NK1 receptor antagonist that has demonstrated efficacy in mitigating the emetic reflex. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from pivotal studies, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks.
The Emetic Reflex Arc and the Role of the NK1 Receptor
The emetic reflex is a multi-stage process involving both central and peripheral pathways. Emetogenic stimuli, such as chemotherapeutic agents or postoperative triggers, can initiate signals that converge on the "vomiting center" in the brainstem, specifically the nucleus tractus solitarius (NTS) and the area postrema.[1]
A critical neurotransmitter in this process is Substance P, a tachykinin neuropeptide.[2] When released, Substance P binds to NK1 receptors, which are densely expressed in the emetic control centers of the brainstem.[2] This binding event is a crucial step in the final common pathway leading to the coordinated motor response of vomiting.
Signaling Pathway of the Emetic Reflex
The following diagram illustrates the simplified signaling cascade of the emetic reflex and the point of intervention for this compound.
Quantitative Efficacy of this compound
Clinical and preclinical studies have quantified the anti-emetic effects of this compound. The following tables summarize key findings.
This compound in Postoperative Nausea and Vomiting (PONV)
A key study by Diemunsch et al. (1999) evaluated the efficacy of intravenous this compound for the treatment of established PONV in patients undergoing major gynecological surgery.[3]
| Outcome Measure (0-24h post-treatment) | This compound (25 mg i.v.) (n=18) | Placebo (n=18) |
| Complete Control of Emesis | Data not explicitly stated in abstract | Data not explicitly stated in abstract |
| Patients Requiring Rescue Medication | 61% | 83% |
| Overall Control of PONV | Superior to Placebo | - |
| Table 1: Efficacy of this compound in the Treatment of Established PONV. Data sourced from Diemunsch et al., 1999.[3] |
While the abstract does not provide the exact percentage for complete control, it clearly states that this compound (GR205171) produced greater control of PONV than the placebo over the 24-hour assessment period.
Comparative Efficacy of NK1 Receptor Antagonists in PONV
For a broader context, the following table presents data on the efficacy of another NK1 receptor antagonist, Aprepitant, compared to the standard-of-care 5-HT3 antagonist, Ondansetron.
| Outcome Measure (0-24h post-surgery) | Aprepitant (80 mg) | Ondansetron (4 mg) |
| Incidence of Vomiting | Reduced Risk (RR: 0.20) | - |
| Incidence of Nausea | Reduced Risk (RR: 0.56) | - |
| Complete Response (No Nausea, No Vomiting) | Increased (RR: 1.61) | - |
| Table 2: Pooled analysis of Aprepitant efficacy in PONV following laparoscopic surgeries. RR = Risk Ratio. |
Preclinical Efficacy of NK1 Receptor Antagonists in Chemotherapy-Induced Emesis (CIE)
The ferret is a well-established animal model for studying emesis. The following table summarizes the effect of a selective NK1 receptor antagonist, CP-99,994, on cisplatin-induced emesis in ferrets.
| Emetic Stimulus | CP-99,994 Dose (s.c.) | Inhibition of Retching and Vomiting |
| Cisplatin | 0.1 - 1.0 mg/kg | Dose-related inhibition |
| Ipecac | 0.1 - 1.0 mg/kg | Dose-related inhibition |
| Loperamide | 0.1 - 1.0 mg/kg | Dose-related inhibition |
| Apomorphine | 0.1 - 1.0 mg/kg | Dose-related inhibition |
| Copper Sulfate | 0.1 - 1.0 mg/kg | Dose-related inhibition |
| Table 3: Broad-spectrum anti-emetic activity of an NK1 receptor antagonist in the ferret model. |
Experimental Protocols
The following sections detail the methodologies employed in the key clinical and preclinical studies investigating the anti-emetic effects of this compound and other NK1 receptor antagonists.
Clinical Trial Protocol for PONV (Diemunsch et al., 1999)
The study by Diemunsch and colleagues was a double-blind, randomized, parallel-group, multicenter trial.
-
Patient Population: Adult female patients who had undergone major gynecological surgery under general anesthesia and were experiencing established PONV.
-
Intervention: A single intravenous dose of this compound (GR205171) 25 mg or a matching placebo.
-
Primary Outcome Measures: The primary efficacy endpoint was the control of PONV over a 24-hour period. This was assessed by recording the incidence of nausea and vomiting and the number of patients requiring rescue anti-emetic medication.
-
Statistical Analysis: Comparison of the proportion of patients with controlled PONV and requiring rescue medication between the this compound and placebo groups.
Preclinical Protocol for Chemotherapy-Induced Emesis in Ferrets
The ferret model is considered the gold standard for preclinical evaluation of anti-emetic drugs due to its emetic reflex closely resembling that of humans.
-
Animal Model: Male or female ferrets are typically used.
-
Emetogen: Cisplatin is a commonly used chemotherapeutic agent to induce both acute and delayed emesis. A typical dose is 5-10 mg/kg administered intraperitoneally (i.p.).
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered prior to the cisplatin challenge. The route of administration can be intravenous (i.v.), subcutaneous (s.c.), or oral (p.o.).
-
Outcome Measures: The primary endpoints are the number of retches and vomits observed over a specified period (e.g., 8 hours for the acute phase). A significant reduction in the number of emetic episodes in the drug-treated group compared to the vehicle group indicates anti-emetic activity.
Conclusion
This compound, through its targeted antagonism of the NK1 receptor, demonstrates a clear mechanism for attenuating the emetic reflex arc. By blocking the action of Substance P in the brainstem's vomiting centers, this compound effectively reduces the incidence and severity of nausea and vomiting in both clinical and preclinical settings. The quantitative data from studies on this compound and other NK1 receptor antagonists provide compelling evidence for their therapeutic potential in managing emesis. The detailed experimental protocols outlined in this guide serve as a foundation for the continued research and development of this important class of anti-emetic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The role of neurokinin-1 receptor antagonists for the management of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiemetic activity of the NK1 receptor antagonist GR205171 in the treatment of established postoperative nausea and vomiting after major gynaecological surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Vofopitant (GR205171) for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vofopitant (also known as GR205171) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor's natural ligand is Substance P, a neuropeptide involved in a variety of physiological processes including pain transmission, inflammation, and the emetic reflex.[3][4][5] By blocking the binding of Substance P, this compound and other NK1 receptor antagonists have shown potential therapeutic effects, including anti-emetic and anxiolytic properties. These notes provide a summary of reported dosages and a general protocol for the use of this compound in in vivo rodent studies.
Data Presentation: this compound Dosage in Rodent Studies
Quantitative data from published in vivo studies using this compound (GR205171) in rodents are summarized below. It is important to note that optimal dosage can vary depending on the specific rodent model, the desired therapeutic effect, and the formulation of the compound.
| Rodent Species | Model/Indication | Route of Administration | Dosage Range | Outcome | Reference |
| Gerbil | Anxiety (Elevated Plus-Maze, Contextual Fear-Potentiated Startle) | Intraperitoneal (i.p.) | 0.3 - 5.0 mg/kg | Anxiolytic-like effects observed. | |
| Rat (Spinal Cord Injury) | Autonomic Dysreflexia | Not specified | Effective dose range consistent with blockade of NK1 receptors | Alleviation of autonomic dysreflexia. |
Note: While this compound has demonstrated broad-spectrum anti-emetic activity in other species like ferrets, shrews, and dogs (orally active in the former two), specific rodent anti-emetic dosage data for this compound was not prominently available in the reviewed literature.
Experimental Protocols
The following is a generalized protocol for the administration of this compound in a rodent model of anxiety, based on published methodologies. Researchers should adapt this protocol to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
1. Materials
-
This compound (GR205171)
-
Vehicle (e.g., sterile saline, distilled water, or a specific formulation as described in the literature)
-
Syringes and needles appropriate for the chosen route of administration and rodent size
-
Rodents (e.g., Mongolian gerbils, rats)
-
Standard laboratory equipment (scales, vortex mixer, etc.)
2. This compound Solution Preparation
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the chosen vehicle. Sonication or vortexing may be necessary to ensure complete dissolution.
-
The final concentration should be calculated to allow for the desired dose to be administered in an appropriate volume (e.g., 5-10 ml/kg for intraperitoneal injection in rats).
3. Animal Handling and Administration
-
All animal procedures must be performed in accordance with approved IACUC protocols.
-
Allow animals to acclimate to the laboratory environment before the experiment.
-
On the day of the experiment, weigh each animal to accurately calculate the injection volume.
-
Administer this compound or vehicle via the chosen route of administration. For the anxiolytic study in gerbils, intraperitoneal (i.p.) injection was used.
-
The timing of administration relative to behavioral testing is critical. In the cited study, this compound was administered 30 minutes before testing.
4. Behavioral Assessment (Example: Elevated Plus-Maze)
-
Following the predetermined pre-treatment time, place the animal at the center of the elevated plus-maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record behavioral parameters such as the time spent in the open and closed arms, and the number of entries into each arm.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
5. Data Analysis
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects of this compound compared to the vehicle control group.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of the Neurokinin-1 (NK1) receptor upon binding of its ligand, Substance P. This compound acts as an antagonist at this receptor, blocking these downstream signaling events.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Truncation of neurokinin-1 receptor-Negative regulation of substance P signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Vofopitant Dissolution in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vofopitant (also known as GR205171) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1] It competitively blocks the binding of the endogenous ligand, Substance P, a neuropeptide involved in pain perception, inflammation, and emesis.[2] The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates downstream signaling cascades.[2][3] Due to its mechanism, this compound has been investigated for its antiemetic and anxiolytic properties.[1]
For in vitro studies, this compound is typically dissolved in an organic solvent due to its limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent of choice. This protocol provides a detailed methodology for preparing this compound solutions in DMSO for use in cell culture applications, ensuring compound stability and minimizing solvent-induced cytotoxicity.
This compound and DMSO Specifications
The following table summarizes key quantitative data for this compound and recommendations for using DMSO in cell culture.
| Parameter | Value / Recommendation | Source(s) |
| This compound Properties | ||
| IUPAC Name | (2S,3S)-N-[(2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine | |
| Molecular Formula | C₂₁H₂₃F₃N₆O | |
| Molecular Weight | 432.44 g/mol | |
| CAS Number | 168266-90-8 | |
| Solubility | Soluble in DMSO | |
| DMSO in Cell Culture | ||
| Recommended Final Conc. | < 0.5% (v/v) , with ≤ 0.1% (v/v) being preferable to avoid cytotoxic effects. | |
| Cytotoxicity | Can inhibit cell proliferation at concentrations >0.5%; significant toxicity often observed at ≥2%. | |
| Vehicle Control | Always include a control group treated with the same final concentration of DMSO as the experimental groups. |
This compound Mechanism of Action: NK1 Receptor Pathway
This compound exerts its effect by blocking the Substance P (SP) binding site on the NK1 receptor. This inhibition prevents the activation of downstream signaling pathways, such as the MAPK cascade, which are involved in cellular responses like proliferation and inflammation.
Experimental Protocol
This protocol is divided into two main stages: preparing a concentrated stock solution and diluting it to working concentrations for cell treatment.
4.1. Part A: Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)
This procedure outlines how to prepare a 10 mM stock solution. Adjust calculations based on your desired concentration.
Materials:
-
This compound powder (MW: 432.44 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 432.44 g/mol = 4.32 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial. If the compound is toxic or of unknown toxicity, perform this step in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, warm the solution in a 37°C water bath for 5-10 minutes, followed by brief vortexing.
-
For difficult-to-dissolve compounds, sonication in an ultrasonic bath for a few minutes can significantly aid dissolution.
-
-
Sterility: DMSO is strongly bactericidal, so filtration of the 100% DMSO stock is generally not required. Ensure all handling is done using sterile techniques to prevent contamination.
-
Storage:
-
For short-term storage (up to 1 month), store the stock solution at -20°C.
-
For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
4.2. Part B: Preparation of Working Solutions and Cell Treatment
This procedure describes how to dilute the DMSO stock solution into your cell culture medium to achieve the final desired treatment concentration. A stepwise dilution is recommended to prevent the compound from precipitating.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of this compound for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Calculate Dilutions: Calculate the volume of stock solution needed. Ensure the final DMSO concentration remains below 0.5% (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).
-
Perform Serial Dilution (Example for 10 µM final):
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed medium. For example, add 10 µL of 10 mM stock to 990 µL of medium to get a 100 µM solution (in 0.1% DMSO). Vortex gently.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plate wells containing medium to achieve the final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well to reach a final concentration of 10 µM.
-
-
Prepare Vehicle Control: It is critical to have a control group that is treated with the same final concentration of DMSO as your highest dose experimental group. Prepare a "mock" treatment solution using only DMSO and culture medium.
-
Treat Cells: Add the final working solutions (this compound dilutions and vehicle control) to your cells and incubate under standard conditions.
Experimental Workflow Diagram
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses when handling this compound and DMSO.
-
DMSO can facilitate the absorption of other chemicals through the skin; handle with caution.
-
Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.
References
Application Notes and Protocols for Measuring NK1 Receptor Occupancy Using Vofopitant in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a key target in the development of treatments for a variety of conditions, including chemotherapy-induced nausea and vomiting, depression, and anxiety.[1][2] Vofopitant (also known as GR205171) is a potent and selective NK1 receptor antagonist.[3][4] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of receptor occupancy, providing crucial information for drug development, such as dose-response relationships and target engagement.[1]
This document provides detailed application notes and protocols for the use of this compound in PET imaging studies to measure NK1 receptor occupancy. The protocols are based on established methodologies using the radiolabeled form of this compound, [11C]GR205171, as the PET tracer.
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gs proteins. This leads to the activation of downstream effector enzymes and the generation of second messengers, ultimately resulting in various physiological responses.
Experimental Protocols
Radiosynthesis of [11C]GR205171 (this compound)
The radiolabeling of this compound with Carbon-11 is a critical step for its use as a PET tracer. The following protocol is a generalized procedure based on published methods.
Precursor: O-desmethyl-GR205171
Radiolabeling Agent: [11C]Methyl Iodide ([11C]CH3I) or [11C]Methyl Triflate ([11C]CH3OTf)
Protocol:
-
Production of [11C]CH4: [11C]CO2 is produced via a cyclotron and is subsequently converted to [11C]CH4.
-
Synthesis of [11C]CH3I: The [11C]CH4 is then reacted with iodine in a gas phase reaction to produce [11C]CH3I.
-
Radiolabeling Reaction:
-
The precursor, O-desmethyl-GR205171, is dissolved in a suitable solvent (e.g., DMF).
-
A base (e.g., Cs2CO3 or NaOH) is added to the precursor solution.
-
The gaseous [11C]CH3I is trapped in the reaction mixture at room temperature.
-
The reaction is heated for a short period (e.g., 5 minutes at 80°C) to facilitate the methylation.
-
-
Purification:
-
The reaction mixture is quenched and purified using High-Performance Liquid Chromatography (HPLC).
-
The fraction corresponding to [11C]GR205171 is collected.
-
-
Formulation:
-
The collected fraction is reformulated into a sterile, injectable solution (e.g., saline with a small percentage of ethanol) for in vivo administration.
-
Quality control tests are performed to ensure radiochemical purity, specific activity, and sterility.
-
In Vivo PET Imaging Protocol (Human Study)
This protocol outlines the procedure for a typical human PET study to determine NK1 receptor occupancy by an unlabeled NK1 antagonist, using [11C]GR205171 as the radiotracer.
Study Design: A baseline PET scan is performed before administration of the investigational drug (e.g., an unlabeled NK1 antagonist). A second PET scan is conducted after drug administration to measure the displacement of the radiotracer and calculate receptor occupancy.
Protocol:
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the PET scan.
-
An intravenous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.
-
-
Baseline PET Scan:
-
The subject is positioned in the PET scanner.
-
A transmission scan is performed for attenuation correction.
-
A bolus injection of [11C]GR205171 is administered intravenously.
-
Dynamic PET data are acquired for 60-90 minutes.
-
If arterial blood sampling is performed, samples are collected throughout the scan to measure the arterial input function.
-
-
Drug Administration:
-
After the baseline scan, the subject is administered a single oral dose of the NK1 receptor antagonist being studied.
-
-
Post-Dosing PET Scan:
-
The second PET scan is performed at a time point corresponding to the expected peak plasma concentration of the drug.
-
The procedure for the post-dosing scan is identical to the baseline scan.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed using standard algorithms (e.g., OSEM).
-
Regions of Interest (ROIs) are drawn on co-registered MRI scans for brain regions with high NK1 receptor density (e.g., striatum, cortex) and a reference region with low density (e.g., cerebellum).
-
Time-activity curves (TACs) are generated for each ROI.
-
Data Analysis for Receptor Occupancy
Receptor occupancy (RO) is calculated as the percentage reduction in the specific binding of the radiotracer after drug administration.
Calculation:
RO (%) = [ (BP_ND_baseline - BP_ND_post-dosing) / BP_ND_baseline ] * 100
Where BP_ND is the binding potential, a measure of the density of available receptors. BP_ND can be estimated using various kinetic models, such as the simplified reference tissue model (SRTM) or by using graphical analysis methods like the Patlak plot with a reference region.
Quantitative Data
The following tables summarize representative quantitative data from PET studies of NK1 receptor antagonists. While not specific to this compound as the blocking agent, they provide expected values and relationships for this class of drugs.
Table 1: Relationship between Plasma Concentration and NK1 Receptor Occupancy for Aprepitant
| Aprepitant Dose (mg/day) | Mean Plasma Concentration (ng/mL) | Mean Striatal NK1 Receptor Occupancy (%) |
| 10 | 12 | 52 |
| 30 | 35 | 78 |
| 100 | 115 | 93 |
| 300 | 340 | 97 |
Data adapted from a study using [18F]SPA-RQ PET. High receptor occupancy (≥90%) was achieved at doses of 100 mg/day or greater. The plasma concentrations for 50% and 90% occupancy were estimated to be approximately 10 ng/mL and 100 ng/mL, respectively.
Table 2: NK1 Receptor Occupancy for Netupitant
| Netupitant Dose (mg) | Mean Striatal NK1 Receptor Occupancy at 6h (%) | Mean Striatal NK1 Receptor Occupancy at 96h (%) |
| 100 | 92.5 | 77.9 |
| 300 | 97.8 | 85.3 |
| 450 | 98.5 | 90.7 |
This study with [11C]GR205171 showed that a single oral dose of 100 to 300 mg of Netupitant resulted in high and sustained NK1 receptor occupancy. A plasma concentration of 225 µg/L corresponded to 90% occupancy in the striatum.
Table 3: In Vivo EC50 for GSK1144814
| Parameter | Value |
| In vivo EC50 | ~0.9 ng/mL |
The in vivo EC50, the plasma concentration required to achieve 50% of the maximum receptor occupancy, was estimated for the NK1 antagonist GSK1144814 using [11C]GR205171 PET.
Experimental Workflow Diagram
References
- 1. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
Optimizing Vofopitant Delivery: A Guide to Administration Routes and Bioavailability Assessment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vofopitant (also known as GR205171) is a potent and highly selective antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including emesis, pain, inflammation, and mood disorders. As such, this compound has been investigated for its therapeutic potential in conditions such as chemotherapy-induced nausea and vomiting, post-traumatic stress disorder (PTSD), and social phobia.[1] Optimizing the systemic exposure of this compound is critical to unlocking its full therapeutic potential. This document provides a comprehensive overview of key considerations for selecting the optimal administration route to maximize bioavailability, along with detailed protocols for preclinical assessment.
While specific quantitative bioavailability data for this compound across different administration routes is not extensively available in the public domain, this guide draws upon established principles of pharmacokinetics and data from analogous NK1 receptor antagonists to provide a robust framework for research and development.
Understanding Bioavailability and Administration Routes
Bioavailability (F) is a critical pharmacokinetic parameter that describes the fraction of an administered drug that reaches the systemic circulation in an unchanged form. Intravenous (IV) administration is the benchmark, with 100% bioavailability by definition, as the drug is introduced directly into the bloodstream.[2] For other routes, such as oral (PO) and subcutaneous (SC) administration, bioavailability is often less than 100% due to incomplete absorption and first-pass metabolism.[3]
The choice of administration route significantly impacts the rate and extent of drug absorption, ultimately influencing the therapeutic efficacy and safety profile of the drug.
Comparative Pharmacokinetics of NK1 Receptor Antagonists
To illustrate the impact of administration route on bioavailability, the following table summarizes pharmacokinetic data for other well-characterized NK1 receptor antagonists, Maropitant and Aprepitant. This data provides a valuable reference for formulating hypotheses and designing studies for this compound.
| Drug | Animal Model | Administration Route | Dose | Absolute Bioavailability (%) | Tmax (hours) | Terminal Half-life (hours) | Reference |
| Maropitant | Dog | Oral (p.o.) | 2 mg/kg | 23.7 | 1.9 | 4.03 | [3] |
| Oral (p.o.) | 8 mg/kg | 37.0 | 1.7 | 5.46 | |||
| Subcutaneous (s.c.) | 1 mg/kg | 90.7 | 0.75 | 7.75 | |||
| Aprepitant | Human | Oral (p.o.) | 40 mg | ~60-65 | ~3 | 9-13 |
Note: This table presents data for NK1 receptor antagonists other than this compound due to the limited availability of public data for this compound. This information should be used as a general guide for understanding the pharmacokinetic properties of this class of drugs.
Signaling Pathway of this compound
This compound exerts its pharmacological effect by blocking the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This blockade inhibits the downstream signaling cascade that is normally initiated by Substance P. A simplified representation of this pathway is provided below.
Caption: this compound blocks the NK1 receptor signaling pathway.
Experimental Protocols
Protocol 1: Determination of Absolute Oral Bioavailability of this compound in Rats
Objective: To determine the absolute oral bioavailability of this compound in a rodent model.
Materials:
-
This compound drug substance
-
Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose for oral, saline with a solubilizing agent for IV)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Workflow:
Caption: Workflow for determining absolute oral bioavailability.
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer this compound solution/suspension via oral gavage.
-
Intravenous Group: Administer this compound solution via a tail vein catheter.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curves for both oral and IV routes.
-
Calculate the Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf) for both routes using non-compartmental analysis.
-
Determine other pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula:
-
F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
-
Protocol 2: Assessment of Subcutaneous Bioavailability of this compound in Dogs
Objective: To determine the absolute subcutaneous bioavailability of this compound in a non-rodent model.
Materials:
-
This compound drug substance
-
Sterile vehicle for subcutaneous and intravenous administration
-
Beagle dogs
-
Subcutaneous injection needles and syringes
-
Intravenous catheters
-
Blood collection tubes
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Acclimatization and Health Screening: Ensure dogs are healthy and acclimatized to the laboratory conditions.
-
Fasting: Fast dogs overnight before the experiment.
-
Dosing (Crossover Design):
-
Period 1: Administer this compound via subcutaneous injection to one group of dogs and via intravenous infusion to another group.
-
Washout Period: Allow for a sufficient washout period (at least 7-10 half-lives of the drug) between dosing periods.
-
Period 2: Administer the alternate formulation to each group of dogs.
-
-
Blood Sampling: Collect blood samples from a peripheral vein at appropriate time points.
-
Plasma Preparation and Bioanalysis: Follow the same procedures as described in Protocol 1.
-
Pharmacokinetic Analysis and Bioavailability Calculation: Analyze the data and calculate the absolute subcutaneous bioavailability as described in Protocol 1, substituting the oral parameters with the subcutaneous parameters.
Conclusion
The selection of an appropriate administration route is a pivotal step in the development of this compound. While intravenous administration ensures 100% bioavailability, the development of a formulation with high oral or subcutaneous bioavailability is often desirable for patient convenience and compliance. The experimental protocols outlined in this document provide a framework for the systematic evaluation of this compound's pharmacokinetic profile following different routes of administration. The data generated from these studies will be instrumental in guiding formulation development and selecting the optimal delivery strategy to maximize the therapeutic potential of this compound. Further research is warranted to obtain and publish specific bioavailability data for this compound to facilitate its continued development.
References
- 1. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
- 2. The absolute oral bioavailability of selected drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay for Measuring Vofopitant's IC50 on NK1 Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in various physiological processes, including pain transmission, inflammation, and emesis.[1][2][3][4] Antagonists of the NK1 receptor are of significant therapeutic interest. Vofopitant is a potent and selective non-peptide antagonist of the NK1 receptor.[1] Determining the half-maximal inhibitory concentration (IC50) of this compound is a critical step in its pharmacological characterization.
These application notes provide detailed protocols for two common in vitro methods to determine the IC50 of this compound on the human NK1 receptor: a radioligand binding assay and a functional calcium flux assay.
Signaling Pathway of the NK1 Receptor
Upon binding of its endogenous ligand, Substance P, the NK1 receptor undergoes a conformational change, activating associated G-proteins, primarily Gαq/11. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This increase in intracellular Ca2+ is a measurable downstream event that can be utilized to assess the functional antagonism of the NK1 receptor.
Figure 1: Simplified signaling pathway of the NK1 receptor upon activation by Substance P.
Protocol 1: Radioligand Binding Assay for this compound IC50 Determination
This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand, [³H]-Substance P, from the human NK1 receptor. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Experimental Workflow
Figure 2: Experimental workflow for the radioligand binding assay.
Materials and Reagents
| Reagent/Material | Supplier/Specifications |
| Cell Line | CHO-K1 cells stably expressing human NK1 receptor (CHO-K1/NK1) |
| Culture Medium | Ham's F-12K with 10% FBS, 400 µg/ml G418 |
| Radioligand | [³H]-Substance P (specific activity ~80-120 Ci/mmol) |
| This compound | Purity >98% |
| Non-specific binding | Unlabeled Substance P (1 µM final concentration) |
| Membrane Prep Buffer | 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, protease inhibitors |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 |
| 96-well plates | Low-protein binding |
| Glass fiber filters | GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine (PEI) |
| Scintillation cocktail | |
| Scintillation counter |
Protocol
1. Cell Culture and Membrane Preparation
-
Culture CHO-K1/NK1 cells in T175 flasks until they reach 80-90% confluency.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold Membrane Prep Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Store the membrane preparation in aliquots at -80°C.
2. Binding Assay
-
Prepare serial dilutions of this compound in Assay Buffer. A suggested concentration range is 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Substance P (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL membrane preparation (20-40 µg protein).
-
Non-specific Binding (NSB): 50 µL unlabeled Substance P (1 µM final), 50 µL [³H]-Substance P, and 100 µL membrane preparation.
-
This compound Competition: 50 µL this compound dilution, 50 µL [³H]-Substance P, and 100 µL membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
Data Analysis
-
Calculate the average counts per minute (CPM) for each condition.
-
Determine the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 - [((CPM with this compound - NSB) / (Total Binding - NSB)) * 100].
-
Plot the percent inhibition against the logarithm of this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description |
| IC50 | Concentration of this compound that inhibits 50% of the specific binding of [³H]-Substance P. |
| Ki | Inhibitor binding affinity, a more absolute measure of potency. |
| [L] | Concentration of [³H]-Substance P used in the assay. |
| Kd | Dissociation constant of [³H]-Substance P for the NK1 receptor. |
Protocol 2: Functional Calcium Flux Assay for this compound IC50 Determination
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by the NK1 receptor agonist, Substance P. The IC50 is the concentration of this compound that causes a 50% reduction in the agonist-induced calcium response.
Experimental Workflow
Figure 3: Experimental workflow for the functional calcium flux assay.
Materials and Reagents
| Reagent/Material | Supplier/Specifications |
| Cell Line | U373MG (endogenous human NK1R) or CHO-K1/NK1 |
| Culture Medium | For U373MG: EMEM with 10% FBS; For CHO-K1/NK1: Ham's F-12K with 10% FBS, 400 µg/ml G418 |
| Calcium-sensitive dye | Fluo-4 AM or Calcium-6 Assay Kit |
| This compound | Purity >98% |
| Agonist | Substance P |
| Assay Buffer | Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 |
| Probenecid | (Optional, to prevent dye leakage) |
| 96-well plates | Black, clear bottom, tissue culture treated |
| Fluorescence plate reader | Equipped with an injection module (e.g., FLIPR, FlexStation) |
Protocol
1. Cell Preparation
-
Seed U373MG or CHO-K1/NK1 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
On the day of the assay, remove the culture medium.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
After incubation, wash the cells gently with Assay Buffer to remove excess dye.
2. Calcium Flux Assay
-
Prepare serial dilutions of this compound in Assay Buffer. A suggested concentration range is 10⁻¹¹ M to 10⁻⁵ M.
-
Add the this compound dilutions to the respective wells of the cell plate and pre-incubate for 10-20 minutes at room temperature. Include wells with Assay Buffer only as a control (0% inhibition).
-
Prepare a solution of Substance P in Assay Buffer at a concentration that elicits a submaximal response (EC80), which needs to be determined empirically (typically in the range of 1-100 nM).
-
Place the cell plate into the fluorescence plate reader and begin recording the baseline fluorescence.
-
After establishing a stable baseline, inject the Substance P solution into all wells simultaneously.
-
Continue to record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
Data Analysis
-
The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium.
-
Determine the peak fluorescence response for each well after agonist addition.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 - [((Response with this compound) / (Response without this compound)) * 100].
-
Plot the percent inhibition against the logarithm of this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
| Parameter | Description |
| IC50 | Concentration of this compound that produces 50% inhibition of the Substance P-induced calcium response. |
| EC80 of Substance P | The concentration of Substance P that produces 80% of its maximal effect. Using a submaximal concentration of the agonist is crucial for accurately determining the IC50 of a competitive antagonist. |
Summary of Quantitative Data
| Assay Type | Key Parameters | Typical Values/Ranges |
| Radioligand Binding | [³H]-Substance P Concentration | ~0.5 nM (near Kd) |
| This compound Concentration Range | 10⁻¹¹ M to 10⁻⁵ M | |
| Incubation Time | 60-90 minutes | |
| Incubation Temperature | Room Temperature | |
| Functional Calcium Flux | Substance P Concentration (Agonist) | EC80 (e.g., 1-100 nM) |
| This compound Concentration Range | 10⁻¹¹ M to 10⁻⁵ M | |
| This compound Pre-incubation Time | 10-20 minutes | |
| Measurement Time | 1-3 minutes post-stimulation |
Conclusion
The protocols described provide robust and reliable methods for determining the in vitro IC50 of this compound on the NK1 receptor. The radioligand binding assay directly measures the affinity of this compound for the receptor, while the functional calcium flux assay assesses its potency in a cellular context. The choice of assay will depend on the specific research question and available resources. For a comprehensive pharmacological profile, it is recommended to perform both types of assays.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vofopitant in Depression and Affective Disorder Studies
Introduction
Vofopitant (also known as GR205171) is a potent and highly selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1] The NK1 receptor's endogenous ligand, Substance P (SP), is a neuropeptide implicated in the pathophysiology of stress, anxiety, and depression.[2][3] The SP/NK1 system is densely expressed in key brain regions associated with mood and stress regulation, such as the amygdala and hippocampus.[4] Antagonism of the NK1 receptor was once considered a promising and novel mechanistic approach for treating major depressive disorder (MDD), distinct from traditional monoaminergic antidepressants.[5] Although this compound was explored for anxiety-related conditions like social phobia and PTSD, it did not ultimately achieve market approval for these or depressive disorders. Similarly, several other NK1 antagonists failed in late-stage clinical trials for depression, a result that has been attributed to issues with dosing and achieving sufficient receptor occupancy rather than a failure of the underlying biological concept. These notes provide a summary of the application of this compound and the broader class of NK1 antagonists in the study of affective disorders.
Mechanism of Action
The therapeutic hypothesis for NK1 receptor antagonists in depression is centered on blocking the effects of Substance P. In response to stress, Substance P is released in corticolimbic structures, contributing to the affective and behavioral symptoms of depression and anxiety. By competitively binding to and blocking the NK1 receptor, this compound prevents Substance P from initiating its downstream signaling cascade. This blockade is thought to produce antidepressant effects through several potential pathways:
-
Modulation of Monoaminergic Systems: NK1 receptor antagonists have been shown to interact with serotonin (5-HT) and norepinephrine (NE) systems. They can increase the firing rate of serotonergic neurons in the dorsal raphe nucleus and noradrenergic neurons in the locus coeruleus. Furthermore, combining an NK1 antagonist with a selective serotonin reuptake inhibitor (SSRI) has been shown to enhance extracellular serotonin levels more than an SSRI alone.
-
Direct Effects in Stress-Related Circuits: Direct blockade of NK1 receptors within the amygdala and its projections is believed to dampen the physiological responses to stress.
-
Promotion of Neurogenesis: Some preclinical evidence suggests that NK1 antagonists may stimulate hippocampal neurogenesis, a process that is often impaired in depression and is a proposed mechanism for many existing antidepressant treatments.
Data Presentation
Table 1: this compound Receptor Binding & Affinity Profile
This table summarizes the binding affinity of this compound for the target NK1 receptor across different species, as well as its affinity for other neurotransmitter receptors. Data is presented as pKi, the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates stronger binding affinity.
| Receptor Target | Species/Tissue | Affinity (pKi) | Reference |
| Tachykinin NK1 | Human | 10.6 | **** |
| Tachykinin NK1 | Rat | 9.5 | |
| Tachykinin NK1 | Ferret | 9.8 | |
| 5-HT1A | Rat | 6.3 | |
| 5-HT1D | Bovine | 6.6 | |
| 5-HT2A | Rat | 6.5 | |
| Histamine H1 | Rat | 6.5 | |
| Histamine H2 | Guinea-pig | 6.6 | |
| Ca2+ Channel | Rat | 5.6 | |
| Tachykinin NK2 | N/A | <5.0 (pIC50) | |
| Tachykinin NK3 | N/A | <5.0 (pIC50) |
Table 2: Summary of Selected Preclinical this compound Studies
This table outlines key preclinical findings for this compound in animal models relevant to depression and anxiety.
| Model/Assay | Species | This compound (GR205171) Dose | Key Finding | Reference |
| T-Maze (Impulsivity) | Rat | 30 mg/kg, s.c. | Increased choices of a delayed, larger reward, suggesting reduced impulsive behavior. | |
| In Vivo Microdialysis | Mouse | 30 mg/kg, i.p. | When combined with paroxetine (an SSRI), significantly increased extracellular 5-HT levels in the frontal cortex. | |
| Elevated Plus Maze | Gerbil | N/A | Demonstrated anxiolytic-like effects. | |
| Contextual Fear-Potentiated Startle | Gerbil | N/A | Showed anxiolytic-like effects. |
Table 3: Summary of Key Clinical Study Findings for NK1 Antagonists in Depression
This table summarizes results from clinical trials of NK1 receptor antagonists for Major Depressive Disorder. While extensive data for this compound in MDD is limited, data from other compounds in the same class illustrate the clinical research context.
| Drug | Study Phase | Dose(s) | Primary Outcome Measure | Key Result vs. Placebo | Reference |
| This compound | PET Study | 5 mg | Regional Cerebral Blood Flow (rCBF) during public speaking challenge | Significantly reduced rCBF response in rhinal cortex, amygdala, and hippocampus, similar to citalopram. | |
| Aprepitant | Phase III | 80 mg, 160 mg | Change in HAM-D17 Score | No significant difference from placebo. The failure was later attributed to potentially insufficient dosing for a depressive disorder indication. | |
| Casopitant | Phase II (Study 092) | 30 mg/d, 80 mg/d | Change in HAM-D17 Score | 80 mg/d showed a statistically significant improvement (difference of -2.7 points, p=0.023). | |
| Casopitant | Phase II (Study 096) | 120 mg/d | Change in HAM-D17 Score | No statistically significant separation from placebo. |
Experimental Protocols
Protocol 1: In Vitro Tachykinin NK1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human NK1 receptor.
-
Radioligand (e.g., [³H]-Substance P).
-
This compound (or other test compounds) at various concentrations.
-
Non-specific binding control: A high concentration of a known NK1 antagonist (e.g., 1 µM CP-99,994).
-
Assay Buffer: 50 mM HEPES, 3 mM MnCl₂, pH 7.4.
-
Scintillation counter and vials.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine 50 µL of the appropriate this compound dilution (or buffer for total binding, or non-specific control) with 50 µL of the radioligand solution.
-
Add 100 µL of the cell membrane preparation to each well to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubate the plate at room temperature for 40 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, washing quickly with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration and use non-linear regression to calculate the IC50 value, which can then be converted to a Ki value.
Protocol 2: Forced Swim Test (FST) in Rodents for Antidepressant-Like Activity
Objective: To assess the antidepressant-like effect of this compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Materials:
-
Male mice or rats of a standardized strain.
-
This compound, vehicle control, and positive control (e.g., a known antidepressant like fluoxetine).
-
Transparent glass cylinders (e.g., 25 cm high, 10 cm diameter for mice).
-
Water bath to maintain water temperature at 23-25°C.
-
Video recording equipment and analysis software.
Procedure:
-
Habituation/Pre-test (Day 1): Place each animal individually into a cylinder filled with water (15 cm deep) for 15 minutes. This is to induce a baseline level of immobility. Remove the animal, dry it thoroughly, and return it to its home cage.
-
Drug Administration (Day 2): Administer this compound (e.g., via intraperitoneal injection) or control substances at a set time (e.g., 60 minutes) before the test session.
-
Test Session (Day 2): Place the animal back into the swim cylinder for a 6-minute test session. Record the entire session on video.
-
Behavioral Scoring: Score the duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time across treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Protocol 3: Phase II Clinical Trial Design for an NK1 Antagonist in MDD
Objective: To evaluate the efficacy and safety of an NK1 antagonist (e.g., this compound) in patients with Major Depressive Disorder.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study. An active comparator arm (e.g., an SSRI) is often included.
Participant Population:
-
Outpatients aged 18-65 years.
-
Diagnosis of non-psychotic Major Depressive Disorder confirmed by a structured clinical interview (e.g., SCID).
-
Baseline severity score on a depression rating scale meeting a minimum threshold (e.g., Hamilton Depression Rating Scale 17-item [HAMD-17] score ≥ 22).
-
Exclusion criteria: Bipolar disorder, primary anxiety disorder, substance use disorder within the last 6 months, significant suicide risk, resistance to two or more previous antidepressant treatments.
Procedure:
-
Screening Phase (1-2 weeks): Confirm eligibility and obtain informed consent. Conduct baseline assessments.
-
Washout Period: If participants are on other psychotropic medications, a washout period is required.
-
Randomization: Eligible participants are randomly assigned to one of the treatment arms (e.g., this compound fixed dose, Placebo, Active Comparator).
-
Treatment Phase (8 weeks): Participants receive the assigned treatment daily.
-
Assessments: Efficacy and safety are assessed at baseline and at regular intervals (e.g., weeks 1, 2, 4, 6, 8).
-
Primary Efficacy Endpoint: Change from baseline in the total HAMD-17 score at Week 8.
-
Secondary Endpoints: Response rate (≥50% reduction in HAMD-17), remission rate (HAMD-17 score ≤7), changes in other scales (e.g., Clinical Global Impression [CGI], Beck Depression Inventory [BDI]).
-
Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and laboratory tests.
-
-
Data Analysis: The primary analysis is typically a Mixed Model for Repeated Measures (MMRM) or Analysis of Covariance (ANCOVA) on the change from baseline in the HAMD-17 score at the final timepoint.
Visualizations
Caption: Proposed mechanism of this compound in blocking Substance P signaling.
Caption: Workflow for the preclinical evaluation of this compound.
Caption: A typical workflow for a Phase II clinical trial of an NK1 antagonist.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P and Substance P receptor antagonists in the pathogenesis and treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Neurokinin1 Receptor Antagonists as Potential Antidepressants | Annual Reviews [annualreviews.org]
Application Notes and Protocols for Vofopitant in Preclinical PTSD Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-traumatic stress disorder (PTSD) is a debilitating psychiatric condition with a significant unmet medical need for novel therapeutic agents. The substance P (SP) / neurokinin-1 (NK1) receptor system is a promising target for the development of new PTSD treatments. Vofopitant is an NK1 receptor antagonist that has been investigated for its potential therapeutic effects in stress-related disorders. This document provides an overview of the use of this compound and other NK1 receptor antagonists in preclinical animal models of PTSD, including detailed experimental protocols and a summary of representative data. While specific preclinical data for this compound in PTSD models is limited in the public domain, the information presented here is based on studies of analogous NK1 receptor antagonists and established preclinical testing paradigms.
Mechanism of Action: The Role of the NK1 Receptor in PTSD
Substance P, the endogenous ligand for the NK1 receptor, is a neuropeptide implicated in the neurobiology of stress, anxiety, and fear.[1] NK1 receptors are densely expressed in brain regions critical for the stress response and emotional regulation, including the amygdala, hippocampus, and prefrontal cortex.[2][3] In response to stressors, SP is released in these areas, contributing to the development of anxiety- and fear-related behaviors. By blocking the binding of SP to the NK1 receptor, antagonists like this compound are hypothesized to attenuate the downstream signaling cascades that mediate these pathological responses.
Signaling Pathway of Substance P and the NK1 Receptor
The binding of Substance P to its G protein-coupled receptor, NK1, initiates a cascade of intracellular signaling events. This primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and gene expression, influencing behaviors associated with fear and anxiety.
Preclinical Models for Evaluating this compound in PTSD
Several rodent models are utilized to study the pathophysiology of PTSD and to screen potential therapeutic agents. These models aim to replicate core symptoms of PTSD, including anxiety, hyperarousal, and fear memory.
Experimental Workflow
A typical preclinical workflow for evaluating a compound like this compound in a PTSD model involves several stages, from stress induction to behavioral and physiological assessment.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies on NK1 receptor antagonists in animal models relevant to PTSD. Note that this data is for the NK1 receptor antagonist GR-205171 in gerbils and is provided as an example of the expected effects of this drug class.
Table 1: Effects of GR-205171 on Anxiety-Like Behavior in the Elevated Plus-Maze
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (%) | Open Arm Entries (%) |
| Vehicle | 0 | 15.2 ± 2.1 | 20.5 ± 3.4 |
| GR-205171 | 0.3 | 25.8 ± 3.5 | 30.1 ± 4.1 |
| GR-205171 | 1.0 | 28.9 ± 4.2 | 35.6 ± 4.8 |
| GR-205171 | 5.0 | 22.1 ± 3.8 | 28.4 ± 4.5 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.[4]
Table 2: Effects of GR-205171 on Fear-Potentiated Startle Response
| Treatment Group | Dose (mg/kg, i.p.) | Startle Amplitude (% of Baseline) |
| Vehicle | 0 | 185.4 ± 15.2 |
| GR-205171 | 0.3 | 142.1 ± 12.8* |
| GR-205171 | 1.0 | 125.6 ± 10.5** |
| GR-205171 | 5.0 | 155.3 ± 14.1 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.[4]
Experimental Protocols
Fear Conditioning
Objective: To assess the formation and extinction of fear memory.
Materials:
-
Fear conditioning chambers equipped with a grid floor for foot shock delivery, a speaker for auditory cues, and a video camera.
-
Control software for stimulus presentation and data acquisition.
-
70% ethanol for cleaning.
Protocol:
-
Habituation (Day 1): Place the animal in the fear conditioning chamber for 10-15 minutes to allow for exploration in the absence of any stimuli.
-
Conditioning (Day 2):
-
Place the animal in the chamber and allow a 2-3 minute acclimation period.
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2800 Hz) for 30 seconds.
-
During the final 2 seconds of the CS presentation, deliver a mild foot shock (unconditioned stimulus, US), for example, 0.5-0.7 mA for 2 seconds.
-
Repeat the CS-US pairing 3-5 times with an inter-trial interval of 1-2 minutes.
-
Freezing behavior (complete immobility except for respiration) is automatically scored by the software.
-
-
Contextual Fear Testing (Day 3): Place the animal back into the same chamber (context) for 5-8 minutes without presenting the CS or US. Measure the percentage of time spent freezing.
-
Cued Fear Testing (Day 4): Place the animal in a novel context (altered visual, tactile, and olfactory cues). After a baseline period, present the CS (tone) for several minutes and measure the percentage of time spent freezing.
-
This compound Administration: Administer this compound (or vehicle) intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the conditioning, contextual testing, or cued testing session, depending on the experimental question (e.g., effects on acquisition, consolidation, or retrieval of fear memory).
Elevated Plus-Maze (EPM)
Objective: To assess anxiety-like behavior.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Protocol:
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes before the test.
-
Testing:
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use tracking software to score the time spent in the open and closed arms, and the number of entries into each arm.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
-
-
This compound Administration: Administer this compound (or vehicle) at a predetermined time before the EPM test.
Acoustic Startle Response (ASR)
Objective: To measure hyperarousal and sensorimotor gating.
Materials:
-
Startle response chambers equipped with a load cell platform to detect movement and a speaker to deliver acoustic stimuli.
-
Control software for stimulus presentation and data acquisition.
Protocol:
-
Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Testing:
-
Present a series of acoustic startle stimuli (e.g., 120 dB white noise for 40 ms) with a variable inter-trial interval.
-
For fear-potentiated startle, a conditioned stimulus (e.g., light) previously paired with a foot shock is presented, and the startle response to an acoustic stimulus during the CS is measured.
-
For prepulse inhibition (PPI), a weaker, non-startling acoustic stimulus (prepulse) is presented 30-500 ms before the startling stimulus.
-
-
Data Analysis:
-
The software records the maximum startle amplitude for each trial.
-
A reduction in the fear-potentiated startle or an increase in PPI can indicate anxiolytic or antipsychotic-like effects, respectively.
-
-
This compound Administration: Administer this compound (or vehicle) at a predetermined time before the ASR test.
Conclusion
The preclinical data from studies on NK1 receptor antagonists suggest that this class of compounds, including this compound, holds promise for the treatment of PTSD. The protocols outlined in this document provide a framework for the systematic evaluation of this compound in established animal models of PTSD. Further preclinical research is warranted to fully characterize the efficacy and mechanism of action of this compound in this indication, which will be crucial for its potential translation to the clinic.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Neurokinin-1 Receptor Antagonist in Chronic PTSD: a Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parenteral Formulation of Vofopitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vofopitant (GR205171) is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor that mediates the effects of Substance P, a neuropeptide involved in pain, inflammation, and emesis. By blocking the NK1 receptor, this compound has shown potential therapeutic utility in conditions such as chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and other disorders involving neurogenic inflammation.
These application notes provide a comprehensive overview of the formulation strategies for the parenteral delivery of this compound, including detailed experimental protocols and characterization methods. The information is intended to guide researchers and drug development professionals in creating stable and effective injectable formulations of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the development of a stable and effective parenteral formulation. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃F₃N₆O | [General Knowledge] |
| Molecular Weight | 432.45 g/mol | [General Knowledge] |
| Appearance | White to off-white solid | [General Knowledge] |
| pKa | (Not available in public domain) | |
| LogP | (Not available in public domain) | |
| Aqueous Solubility | Poorly soluble | [1] |
Signaling Pathway of this compound
This compound exerts its pharmacological effect by antagonizing the NK1 receptor. The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a signaling cascade. This compound blocks this interaction, thereby inhibiting the downstream effects.
Parenteral Formulation Strategies
Due to its poor aqueous solubility, formulating this compound for parenteral administration requires enabling technologies. Potential strategies include co-solvent systems, liposomes, and nanoemulsions.
Co-solvent Formulations
Co-solvents can be employed to increase the solubility of hydrophobic drugs. Commonly used parenteral co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Illustrative Solubility of this compound in Co-solvents
Disclaimer: The following data is illustrative and not based on published experimental values for this compound. It is intended to serve as a template for experimental design.
| Co-solvent System (v/v) | Illustrative this compound Solubility (mg/mL) |
| Water | < 0.1 |
| 20% Ethanol in Water | 1.5 |
| 40% Propylene Glycol in Water | 5.0 |
| 30% PEG 400 in Water | 8.0 |
| 20% Ethanol, 40% Propylene Glycol in Water | 15.0 |
Liposomal Formulations
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, enhancing their solubility and modifying their pharmacokinetic profile.
Illustrative Liposomal this compound Formulation Characteristics
Disclaimer: The following data is illustrative and not based on published experimental values for this compound. It is intended to serve as a template for experimental design.
| Parameter | Illustrative Value |
| Lipid Composition | DSPC:Cholesterol (55:45 molar ratio) |
| Drug-to-Lipid Ratio (w/w) | 1:10 |
| Mean Particle Size (nm) | 100 ± 20 |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency (%) | > 90 |
Nanoemulsion Formulations
Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range, which can significantly improve the solubility and bioavailability of poorly soluble drugs.
Illustrative Nanoemulsion this compound Formulation Characteristics
Disclaimer: The following data is illustrative and not based on published experimental values for this compound. It is intended to serve as a template for experimental design.
| Parameter | Illustrative Value |
| Oil Phase | Medium-chain triglycerides |
| Surfactant | Polysorbate 80 |
| Co-surfactant | Propylene Glycol |
| Mean Droplet Size (nm) | 150 ± 30 |
| Polydispersity Index (PDI) | < 0.25 |
| Zeta Potential (mV) | -25 ± 5 |
Experimental Protocols
This compound Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the quantification of this compound in formulation and for pharmacokinetic studies. The following is a general protocol that would require optimization and validation.
Workflow for HPLC Method Development
Protocol:
-
Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of this compound (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) and dilute to create a series of calibration standards.
-
Sample Preparation: Dilute parenteral formulations with the mobile phase to fall within the calibration range. For plasma samples, a protein precipitation or liquid-liquid extraction step will be necessary.
-
Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method followed by extrusion.
Workflow for Liposome Preparation
Protocol:
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
-
Size Reduction:
-
Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles.
-
Extrude the MLV suspension through polycarbonate membranes of defined pore size (e.g., sequentially through 0.2 µm and 0.1 µm filters) using a high-pressure extruder to form large unilamellar vesicles (LUVs).
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) by dynamic light scattering (DLS).
-
Measure the zeta potential to assess surface charge.
-
Quantify the encapsulated this compound using the developed HPLC method after disrupting the liposomes with a suitable solvent (e.g., methanol) to determine the encapsulation efficiency.
-
Preparation of this compound Nanoemulsion by High-Pressure Homogenization
This protocol outlines the preparation of an oil-in-water nanoemulsion of this compound.
Protocol:
-
Phase Preparation:
-
Oil Phase: Dissolve this compound in the selected oil (e.g., medium-chain triglycerides).
-
Aqueous Phase: Dissolve the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., propylene glycol) in water.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while stirring at high speed with a high-shear mixer to form a coarse pre-emulsion.
-
-
Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a specified pressure until a translucent nanoemulsion is formed.
-
-
Characterization:
-
Measure the droplet size, PDI, and zeta potential using DLS.
-
Determine the drug content using the validated HPLC method.
-
Stability Studies
Stability testing is crucial to ensure the quality, safety, and efficacy of the parenteral formulation throughout its shelf life.
Illustrative Stability-Indicating Parameters for this compound Formulations
| Test | Acceptance Criteria |
| Appearance | Clear solution, free from visible particles |
| pH | Within ± 0.2 of the initial value |
| This compound Assay | 90.0% - 110.0% of the initial concentration |
| Degradation Products | No individual impurity > 0.5%, Total impurities > 1.0% |
| Particle/Droplet Size | No significant change from the initial value |
| Sterility | Must be sterile |
| Endotoxin | Within specified limits |
Pharmacokinetic Evaluation
Preclinical pharmacokinetic studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) of the this compound formulation.
Illustrative Pharmacokinetic Parameters of Parenteral this compound in Rats
Disclaimer: The following data is illustrative and not based on published experimental values for this compound. It is intended to serve as a template for experimental design.
| Parameter | Intravenous Bolus (1 mg/kg) | Subcutaneous Injection (5 mg/kg) |
| Cmax (ng/mL) | 1500 | 450 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-t (ng·h/mL) | 3500 | 4200 |
| Half-life (t₁/₂) (h) | 2.5 | 4.0 |
| Bioavailability (%) | 100 | 75 |
Conclusion
The development of a parenteral formulation for a poorly water-soluble drug like this compound presents significant challenges. The application notes and protocols provided herein offer a comprehensive guide for researchers and formulation scientists. By leveraging co-solvent systems, liposomal technology, or nanoemulsions, and by applying rigorous characterization and stability testing, it is feasible to develop a safe, stable, and effective parenteral dosage form of this compound for clinical and commercial use. Further optimization and validation of the presented protocols will be necessary based on specific experimental findings.
References
Troubleshooting & Optimization
Technical Support Center: Vofopitant Aqueous Solubility
Welcome to the technical support center for Vofopitant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2][3][4] It is a lipophilic molecule with a LogP of approximately 3.55, indicating poor water solubility.[5] This low aqueous solubility can present significant challenges for in vitro assays, formulation development, and in vivo studies, potentially leading to issues with bioavailability and inconsistent experimental results.
Q2: What are the key physicochemical properties of this compound relevant to its solubility?
Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₂₁H₂₃F₃N₆O | The complex structure contributes to its lipophilicity. |
| Molecular Weight | 432.45 g/mol | Relatively large size can negatively impact solubility. |
| LogP | 3.55 | Indicates a preference for lipid environments over aqueous ones. |
| pKa (Strongest Basic) | 8.83 | As a weak base, its solubility is highly dependent on pH. |
| Physical Form | Solid | Typically supplied as a solid powder. |
Q3: How does pH affect the aqueous solubility of this compound?
As a weak base with a pKa of 8.83, this compound's solubility in aqueous solutions is significantly influenced by pH. At a pH below its pKa, this compound will be protonated and exist as a more soluble salt. Conversely, at a pH above its pKa, it will be in its less soluble, non-ionized form. Therefore, adjusting the pH to the acidic range is a primary strategy for enhancing its aqueous solubility. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Root Cause: this compound has very low intrinsic aqueous solubility. The pH of your buffer may be too high.
-
Solution:
-
pH Adjustment: Lower the pH of your aqueous buffer to at least 2 pH units below the pKa of this compound (i.e., pH < 6.8). A buffer in the pH range of 4-6 is a good starting point.
-
Gentle Heating: Gently warm the solution to 37°C to aid dissolution.
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Sonication: Use a sonication bath to provide mechanical energy to break down powder aggregates and enhance dissolution.
-
Issue 2: My this compound solution is cloudy or shows precipitation over time.
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Root Cause: This may indicate that the solubility limit has been exceeded in your current solvent system, or the solution is unstable.
-
Solution:
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Co-solvents: Introduce a water-miscible organic co-solvent to increase the solvent's polarity and capacity to dissolve this compound. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
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Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80, can help to form micelles that encapsulate the lipophilic this compound molecule, increasing its apparent solubility.
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Cyclodextrins: Consider using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
-
Predicted pH-Dependent Aqueous Solubility of this compound
The following table provides predicted solubility values at different pH levels based on the Henderson-Hasselbalch equation, assuming an estimated intrinsic solubility. These are theoretical values and should be confirmed experimentally.
| pH | Predicted Solubility (µg/mL) |
| 4.0 | > 1000 |
| 5.0 | > 1000 |
| 6.0 | ~ 500 |
| 7.0 | ~ 50 |
| 7.4 | ~ 20 |
| 8.0 | ~ 5 |
| 9.0 | < 1 |
Predicted Solubility of this compound in Co-solvent Systems
This table presents estimated solubility improvements with common co-solvents. Actual values may vary and should be determined experimentally.
| Co-solvent System (v/v) | Predicted Solubility Range (µg/mL) |
| Water | < 1 |
| 10% Ethanol in Water | 10 - 50 |
| 20% Ethanol in Water | 50 - 200 |
| 10% Propylene Glycol in Water | 15 - 75 |
| 20% Propylene Glycol in Water | 75 - 300 |
| 10% PEG 400 in Water | 20 - 100 |
| 20% PEG 400 in Water | 100 - 500 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using pH Adjustment and Co-solvents
This protocol describes a general method for preparing a this compound stock solution for in vitro experiments.
Methodology:
-
Accurately weigh the desired amount of this compound powder.
-
In a sterile container, add a small volume of a water-miscible organic co-solvent (e.g., ethanol) to wet the powder.
-
Gradually add an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.5) to the desired final concentration.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved and the solution is clear. Gentle warming to 37°C may be applied if necessary.
-
Sterile filter the final solution through a 0.22 µm filter if required for your application.
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol outlines the steps for a phase solubility study to determine the effect of a cyclodextrin on this compound's solubility.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-20% w/v HP-β-CD).
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Seal the containers and allow them to equilibrate on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours, or until equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to generate a phase solubility diagram.
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion of this compound to enhance its dissolution rate.
Methodology:
-
Select a suitable hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, HPMC).
-
Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., ethanol) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin film on the flask wall.
-
Further dry the solid film under vacuum to remove any residual solvent.
-
Scrape the dried film from the flask, and then mill or grind it into a fine powder. Sieve the powder to obtain a uniform particle size.
Analytical Methods for this compound Quantification
Accurate quantification of dissolved this compound is essential for solubility studies. Below are suggested starting points for developing analytical methods.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of the lipophilic and basic this compound molecule.
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a pH 3.0 phosphate buffer (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 220 nm or 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
UV-Vis Spectrophotometry
For a simpler, more rapid analysis, UV-Vis spectrophotometry can be used, although it is less specific than HPLC.
| Parameter | Suggested Condition |
| Solvent | A solvent in which this compound is freely soluble (e.g., ethanol or acidified water) |
| Wavelength Scan | Scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax) |
| Quantification | Prepare a standard curve of this compound at its λmax and measure the absorbance of unknown samples. |
This technical support center provides a starting point for addressing the solubility challenges of this compound. Experimental validation of the predicted data and optimization of the provided protocols are highly recommended for specific research needs.
References
Troubleshooting Vofopitant stability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Vofopitant.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and storage of this compound.
Issue 1: Unexpected Degradation of this compound in Long-Term Storage
Question: I have been storing my solid this compound compound at the recommended -20°C, but my analysis shows significant degradation. What could be the potential causes?
Answer: Several factors could contribute to the degradation of this compound even under recommended storage conditions. Consider the following possibilities:
-
Temperature Fluctuations: Frequent freeze-thaw cycles or excursions from -20°C can accelerate degradation. Ensure your storage unit maintains a stable temperature.
-
Moisture Contamination: this compound is a solid, and exposure to humidity can initiate hydrolytic degradation. Ensure the container is tightly sealed and consider the use of desiccants.
-
Light Exposure: While the impact of light on solid this compound is not extensively documented, photolytic degradation is a common pathway for many pharmaceutical compounds. Store the compound in a light-protected container.
-
Oxygen Exposure: Oxidative degradation can occur, especially in the presence of certain impurities or catalysts. Store under an inert atmosphere (e.g., argon or nitrogen) if high purity is critical.
Issue 2: Inconsistent Results in this compound Stability Studies
Question: My stability-indicating HPLC method is giving variable results for this compound potency. How can I troubleshoot this?
Answer: Inconsistent HPLC results can stem from several sources. Here is a systematic approach to troubleshooting:
-
Method Validation: Ensure your HPLC method is fully validated for stability-indicating purposes. This includes specificity, linearity, accuracy, precision, and robustness.
-
Sample Preparation: Inconsistencies in sample preparation, such as variations in dissolution time, solvent concentration, or filtration, can lead to variable results. Standardize your sample preparation protocol.
-
Column Performance: The performance of the HPLC column can degrade over time. Check for peak fronting or tailing, changes in retention time, and loss of resolution. A guard column may help extend the life of your analytical column.
-
Mobile Phase Preparation: The pH and composition of the mobile phase are critical. Prepare fresh mobile phase for each run and ensure accurate pH measurement.
-
System Suitability: Always run system suitability tests before your sample analysis to ensure the HPLC system is performing optimally.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For solid this compound, the recommended long-term storage temperature is -20°C.[1] It is also advisable to protect the compound from light and moisture by storing it in a tightly sealed, opaque container. For this compound in solution, storage conditions will depend on the solvent used. In general, solutions should be stored at -80°C for long-term stability.
Q2: What is the expected shelf-life of this compound under recommended storage conditions?
A2: When stored as a solid at -20°C, this compound is expected to be stable for at least four years.[1] However, it is crucial to perform periodic stability testing to confirm its purity and potency for your specific lot.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure of this compound, which includes a piperidine ring, a methoxy-substituted phenyl ring, and a trifluoromethyl-tetrazole moiety, the following degradation pathways are plausible:
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Hydrolysis: The amide-like linkage and the ether group could be susceptible to hydrolysis under acidic or basic conditions.
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Oxidation: The piperidine ring and the benzylic position are potential sites for oxidation. Studies on similar NK1 receptor antagonists, such as Netupitant, have shown that N-dealkylation and hydroxylation are common oxidative degradation pathways.
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Photodegradation: Aromatic rings and other chromophores in the molecule suggest potential sensitivity to light, which could lead to photolytic degradation.
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating analytical method is required to assess the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable technique. Such a method should be able to separate the intact this compound from any potential degradation products.
Q5: Are there any known incompatibilities of this compound with common excipients?
A5: Specific compatibility studies for this compound with a wide range of excipients are not publicly available. However, as a general precaution, it is advisable to conduct compatibility studies with your intended excipients, especially those that are acidic, basic, or have reactive functional groups.
Quantitative Data Summary
| Parameter | Condition | Duration | Result | Reference |
| Solid State Stability | -20°C | ≥ 4 years | Stable | [1] |
| Shipping | Room Temperature | Short Term | Stable | [1] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C in a hot air oven for 24 hours. Dissolve the stressed powder in the initial solvent for analysis.
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Photodegradation: Expose the solid this compound powder to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration (e.g., 24 hours). Dissolve the stressed powder in the initial solvent for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a reliable HPLC method for the quantitative determination of this compound in the presence of its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan) or Mass Spectrometry.
-
Injection Volume: 10 µL.
-
-
Method Development: Optimize the chromatographic conditions to achieve good separation between the this compound peak and any peaks from the forced degradation samples.
-
Method Validation (according to ICH guidelines):
-
Specificity: Analyze blank, placebo (if in formulation), this compound standard, and stressed samples to demonstrate that the method is specific for this compound and free from interference.
-
Linearity: Analyze a series of this compound solutions at different concentrations to establish a linear relationship between peak area and concentration.
-
Accuracy: Determine the recovery of this compound from spiked samples.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
-
Visualizations
Caption: this compound's mechanism of action as an NK1 receptor antagonist.
Caption: Experimental workflow for this compound stability testing.
References
Optimizing Vofopitant Concentration for In Vitro Calcium Mobilization Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Vofopitant for in vitro calcium mobilization assays. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a calcium mobilization assay?
A1: For initial experiments, a concentration range of 10 nM to 1 µM is a common starting point for NK1 receptor antagonists like this compound. This range allows for the determination of a dose-response curve and subsequent IC50 calculation. The optimal concentration will ultimately depend on the specific cell line and assay conditions.
Q2: Which cell lines are suitable for this compound calcium mobilization assays?
A2: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells are frequently used for this type of assay.[1][2] These cell lines are readily transfectable to express the human NK1 receptor, the target of this compound.
Q3: What calcium indicator dyes are recommended for this assay?
A3: Fluo-4 and Fura-2 are commonly used calcium-sensitive fluorescent dyes.[3] Fluo-4 is a single-excitation dye, while Fura-2 is a ratiometric dye, which can help to correct for variations in cell number and dye loading.
Q4: What is the mechanism of action of this compound in a calcium mobilization assay?
A4: this compound is a neurokinin-1 (NK1) receptor antagonist. In a calcium mobilization assay, it competitively binds to the NK1 receptor, blocking the binding of substance P (the endogenous ligand) or other NK1 receptor agonists. This prevents the downstream signaling cascade that leads to an increase in intracellular calcium.
II. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Autofluorescence from cells or media.[4][5] 2. Excess calcium indicator dye. 3. Damaged or unhealthy cells. | 1. Use phenol red-free media. Include an unstained control to assess autofluorescence. 2. Reduce the concentration of the calcium indicator dye and optimize loading time. 3. Ensure cells are healthy and not overgrown. Use cells at an appropriate passage number. |
| No or Weak Signal | 1. Low NK1 receptor expression in the cell line. 2. Inactive this compound or agonist. 3. Suboptimal agonist concentration. | 1. Verify NK1 receptor expression using a positive control agonist (e.g., Substance P). 2. Check the storage and handling of this compound and the agonist. Prepare fresh solutions. 3. Perform a dose-response curve for the agonist to determine its optimal concentration (typically EC80). |
| High Well-to-Well Variability | 1. Uneven cell seeding. 2. Inconsistent dye loading. 3. Pipetting errors. | 1. Ensure a single-cell suspension before seeding and use a consistent seeding technique. 2. Optimize dye loading protocol for consistency across all wells. 3. Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Inconsistent IC50 Values | 1. Non-equilibrium conditions in the assay. 2. Insurmountable antagonism. 3. This compound solubility or stability issues. | 1. Increase the pre-incubation time with this compound to allow for binding equilibrium to be reached. 2. This can be a characteristic of the compound. Consider using kinetic imaging to analyze the antagonist's effect over time. 3. Prepare fresh this compound solutions and ensure complete solubilization in the assay buffer. The use of physiological buffers like Hanks' Balanced Salt Solution (HBSS) is common. |
III. Experimental Protocols and Data
A. General Protocol for Calcium Mobilization Assay
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Cell Seeding: Seed CHO or HEK293 cells stably expressing the human NK1 receptor into 96-well or 384-well black-walled, clear-bottom plates. Culture overnight to allow for cell adherence.
-
Dye Loading: Wash the cells with a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for 45-60 minutes at 37°C.
-
Compound Addition (Antagonist): Prepare serial dilutions of this compound in the assay buffer. Add the this compound solutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Addition: Prepare the NK1 receptor agonist (e.g., Substance P) at a concentration that elicits a submaximal response (typically EC80). Add the agonist to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation). Record the kinetic response for 60-120 seconds.
-
Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the agonist-induced calcium response against the log of the this compound concentration.
B. Quantitative Data for NK1 Receptor Ligands
| Compound | Cell Line | Assay Type | Potency (IC50) |
| Netupitant | CHO-NK1 | Calcium Mobilization | Not explicitly stated, but showed insurmountable antagonism. |
| Osanetant | CHO-NK3 | Calcium Mobilization | Apparent Kb of 12 nM (Note: Aberrant Schild plot). |
| Talnetant | CHO-NK3 | Calcium Mobilization | Kb similar to Ki (sub-nanomolar range). |
IV. Visualizing Experimental Concepts
To aid in the understanding of the experimental workflow and the underlying signaling pathway, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps in a calcium mobilization assay to determine the IC50 of this compound.
Caption: The signaling cascade initiated by Substance P binding to the NK1 receptor, leading to calcium release, and its inhibition by this compound.
Caption: A decision-making diagram for troubleshooting high background fluorescence in calcium mobilization assays.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-Based Functional Assay Using a Green Fluorescent Protein-Based Calcium Indicator dCys-GCaMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. biotium.com [biotium.com]
Technical Support Center: Vofopitant Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Vofopitant in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (also known as GR205171) is a potent and selective antagonist of the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) whose endogenous ligand is Substance P.[1][2][3] It has been investigated for its potential therapeutic effects in conditions such as emesis, anxiety, and post-traumatic stress disorder.[3]
Q2: What are the known off-target interactions of this compound?
A2: While this compound is highly selective for the NK1 receptor, in vitro studies have shown that it can interact with other receptors and channels at higher concentrations. These include serotonin receptors (5-HT1A, 5-HT1D, 5-HT2A), histamine receptors (H1, H2), and calcium channels, albeit with significantly lower affinity compared to its primary target.[2]
Q3: At what concentrations should I be concerned about off-target effects in my cellular assays?
A3: Off-target effects are concentration-dependent. While this compound is a potent NK1R antagonist with high affinity, using excessively high concentrations in vitro can lead to interactions with lower-affinity off-targets. It is recommended to perform dose-response curves to determine the optimal concentration for NK1R inhibition without engaging off-targets. A general rule of thumb is to use the lowest concentration that achieves the desired on-target effect.
Q4: What are the potential functional consequences of this compound's off-target binding in cellular assays?
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the NK1 receptor.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects of this compound | 1. Perform a dose-response curve: Compare the potency (EC50 or IC50) of this compound for the observed phenotype with its known potency for NK1R. A significant discrepancy may indicate an off-target effect. 2. Use a structurally unrelated NK1R antagonist: If the phenotype is not replicated with a different antagonist, it is likely an off-target effect of this compound. 3. Perform a rescue experiment: Overexpress the NK1R in your cell system. If the phenotype is not rescued, it suggests the involvement of other targets. 4. Use NK1R knockout/knockdown cells: If the phenotype persists in cells lacking the NK1R, it is definitively an off-target effect. | Identification of whether the observed phenotype is on-target or off-target. |
| Assay interference | 1. Run a counter-screen: Test this compound in an assay format that excludes the NK1R but maintains the same detection method (e.g., using parental cells that do not express NK1R). 2. Check for autofluorescence: If using a fluorescence-based assay, measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths used. | Determination if this compound is interfering with the assay technology itself. |
Issue 2: My results with this compound are not reproducible.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound stability and handling | 1. Prepare fresh stock solutions: this compound solutions should be prepared fresh for each experiment. If storing, follow the manufacturer's recommendations. 2. Ensure complete solubilization: Visually inspect the stock solution to ensure the compound is fully dissolved. Sonication may be necessary. | Consistent and reliable experimental results. |
| Cellular health and passage number | 1. Monitor cell health: Ensure cells are healthy and within a consistent passage number range for all experiments. 2. Check for mycoplasma contamination: Mycoplasma can alter cellular responses. | Reduced variability in cellular responses to this compound. |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for its on-target and known off-target receptors.
| Target | Species | pKi | IC50 (nM) |
| NK1 Receptor | Human | 10.6 | ~0.025 |
| Rat | 9.5 | ~3.16 | |
| Ferret | 9.8 | ~1.58 | |
| 5-HT1A Receptor | Rat | 6.3 | ~501 |
| 5-HT1D Receptor | Bovine | 6.6 | ~251 |
| 5-HT2A Receptor | Rat | 6.5 | ~316 |
| Histamine H1 Receptor | Rat | 6.5 | ~316 |
| Histamine H2 Receptor | Guinea-pig | 6.6 | ~251 |
| Ca2+ Channel | Rat | 5.6 | ~2512 |
Note: pKi values were obtained from reference. IC50 values are estimations calculated from the pKi values (IC50 = 10^(-pKi) M) and are for comparative purposes.
Experimental Protocols
NK1 Receptor Radioligand Binding Assay
This protocol is adapted from a published method to determine the binding affinity of this compound to the NK1 receptor.
Materials:
-
Cell membranes expressing the NK1 receptor
-
[³H]-Substance P (Radioligand)
-
This compound
-
Assay Buffer: 50 mM HEPES, 3 mM MnCl₂, pH 7.4
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Wash Buffer: 50 mM HEPES, pH 7.4
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Scintillation fluid
-
Glass fiber filters
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of a non-labeled NK1R antagonist (for non-specific binding), or 50 µL of this compound dilution.
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Add 50 µL of [³H]-Substance P to each well.
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Add 100 µL of the cell membrane suspension to each well.
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Incubate the plate at room temperature for 40 minutes with gentle shaking.
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Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters three times with ice-cold Wash Buffer.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of this compound concentration and determine the IC50 value using non-linear regression.
Intracellular Calcium Mobilization Assay
This protocol describes a method to functionally assess NK1 receptor antagonism by this compound using a fluorescent calcium indicator.
Materials:
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Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells)
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Substance P
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This compound
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Fluo-4 AM calcium indicator
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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Black, clear-bottom 96-well plates
Procedure:
-
Seed cells into a black, clear-bottom 96-well plate and grow to 80-90% confluency.
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Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.
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Remove the growth medium from the cells and add the Fluo-4 AM loading solution.
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Incubate the plate at 37°C for 60 minutes in the dark.
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Wash the cells twice with HBSS.
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Add HBSS containing the desired concentration of this compound or vehicle to the wells and incubate for 15-30 minutes.
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Prepare a solution of Substance P at a concentration that elicits a submaximal response (e.g., EC80).
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Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).
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Establish a baseline fluorescence reading for 10-20 seconds.
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Add the Substance P solution to the wells and immediately start recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for 1-2 minutes.
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Analyze the data by measuring the peak fluorescence response.
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Determine the inhibitory effect of this compound by comparing the response in this compound-treated wells to the vehicle-treated wells.
cAMP Accumulation Assay
This protocol outlines a method to measure the effect of this compound on NK1 receptor-mediated changes in cyclic AMP (cAMP) levels using a competitive immunoassay (e.g., HTRF or LANCE).
Materials:
-
Cells expressing the NK1 receptor
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Substance P
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Forskolin (optional, to stimulate adenylyl cyclase)
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This compound
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cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit, LANCE Ultra cAMP kit)
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Cell stimulation buffer
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384-well white plates
Procedure:
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Harvest and resuspend cells in stimulation buffer.
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Add a small volume of this compound or vehicle to the wells of a 384-well plate.
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Add the cell suspension to the wells.
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Add Substance P to the wells to stimulate the NK1 receptor. If studying Gi-coupled signaling, co-stimulate with forskolin.
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Incubate the plate at room temperature for the time recommended by the assay kit manufacturer (typically 30 minutes).
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Add the cAMP detection reagents from the kit (e.g., cAMP-d2 and anti-cAMP-cryptate).
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Incubate for the recommended time (typically 60 minutes).
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Read the plate on a compatible HTRF or TR-FRET plate reader.
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Calculate the cAMP concentration based on a standard curve.
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Determine the effect of this compound on Substance P-induced cAMP modulation.
Visualizations
NK1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NK1 receptor upon activation by Substance P and inhibition by this compound.
Experimental Workflow for Troubleshooting Off-Target Effects
Caption: A decision-tree workflow for systematically investigating and confirming potential off-target effects of this compound in cellular assays.
Logical Relationship of this compound's On- and Off-Target Activities
Caption: Logical relationship illustrating the high-affinity on-target interaction of this compound with the NK1 receptor and its lower-affinity off-target interactions.
References
Refining Vofopitant dosage to minimize side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Vofopitant (GR205171) in animal studies. The information aims to help refine dosages to minimize side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor.[1] Its primary mechanism involves blocking the binding of Substance P, a neuropeptide involved in emesis (vomiting) and anxiety, to NK1 receptors in the central nervous system.[1] By inhibiting this interaction, this compound can produce antiemetic and anxiolytic effects.
Q2: What are the known potential side effects of NK1 receptor antagonists in animal studies?
A2: As a class, NK1 receptor antagonists are generally well-tolerated.[2] However, at higher doses, potential side effects observed in animal studies may include sedation, lethargy, and cardiovascular effects such as changes in blood pressure and heart rate. It is crucial to conduct dose-ranging studies to determine the optimal therapeutic window for this compound in your specific animal model and experimental paradigm.
Q3: How can I minimize the side effects of this compound in my animal studies?
A3: To minimize side effects, it is recommended to:
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Start with a low dose: Begin with the lowest effective dose reported in the literature for a similar application and animal model.
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Careful dose escalation: Gradually increase the dose while closely monitoring for any adverse effects.
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Appropriate vehicle selection: Ensure the vehicle used to dissolve this compound is non-toxic and administered at an appropriate volume.
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Acclimatization: Properly acclimatize animals to handling and dosing procedures to reduce stress-related responses.
Q4: What are the recommended routes of administration for this compound in animal studies?
A4: this compound has been shown to be orally active in ferrets and dogs.[3] Intravenous and intraperitoneal routes have also been used in preclinical studies. The choice of administration route will depend on the specific experimental design, desired onset of action, and bioavailability in the chosen animal model.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Lethargy in Animals
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Possible Cause: The administered dose of this compound may be too high for the specific animal model, strain, or age.
-
Troubleshooting Steps:
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Review Dosage: Compare the administered dose to published data for similar studies.
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Dose Reduction: Reduce the dose by 25-50% in a pilot group to observe if sedation is mitigated while maintaining efficacy.
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Monitor Plasma Levels: If possible, measure plasma concentrations of this compound to correlate exposure with the observed sedative effects.
-
Issue 2: Inconsistent Efficacy in Anti-emetic or Anxiolytic Paradigms
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Possible Cause: The dose of this compound may be too low, or the timing of administration may be suboptimal for the specific challenge.
-
Troubleshooting Steps:
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Dose Escalation: Cautiously increase the dose in a stepwise manner, while monitoring for side effects.
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Optimize Dosing Window: Adjust the pre-treatment time before the emetic or anxiogenic stimulus.
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Route of Administration: Consider a different route of administration that may offer better bioavailability.
-
Data Presentation
Disclaimer: The following tables contain hypothetical data based on typical findings for NK1 receptor antagonists in preclinical studies. This information is for illustrative purposes to guide researchers in designing their own dose-ranging studies for this compound, as specific public data on this compound's dose-dependent side effects is limited.
Table 1: Hypothetical Dose-Ranging Study of this compound in Rats for CNS Side Effects
| Dose (mg/kg, p.o.) | N | Sedation Score (0-4) | Locomotor Activity (% of control) |
| Vehicle | 10 | 0.2 ± 0.1 | 100 ± 5.2 |
| 1 | 10 | 0.5 ± 0.2 | 95.3 ± 4.8 |
| 3 | 10 | 1.2 ± 0.4 | 82.1 ± 6.1 |
| 10 | 10 | 2.5 ± 0.6 | 65.7 ± 7.3 |
| 30 | 10 | 3.8 ± 0.5 | 40.2 ± 8.5 |
Sedation Score: 0 = normal; 1 = slightly decreased activity; 2 = moderately decreased activity, sluggish response to stimuli; 3 = severe decreased activity, minimal response to stimuli; 4 = loss of righting reflex.
Table 2: Hypothetical Cardiovascular Safety Pharmacology of this compound in Conscious Telemetered Dogs
| Dose (mg/kg, i.v.) | N | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle | 4 | +1 ± 2 | -2 ± 3 |
| 0.5 | 4 | +3 ± 3 | +5 ± 4 |
| 1.5 | 4 | +8 ± 4 | +15 ± 6 |
| 5.0 | 4 | +15 ± 5 | +30 ± 8 |
Experimental Protocols
Protocol 1: Dose-Ranging Study for CNS Side Effects in Rats
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Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water.
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Groups: Animals are randomly assigned to vehicle control or one of four this compound dose groups (1, 3, 10, 30 mg/kg).
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Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) via gavage.
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Behavioral Assessment:
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Sedation Scoring: Thirty minutes post-dosing, animals are observed for signs of sedation and scored by a trained observer blinded to the treatment groups.
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Locomotor Activity: Immediately following sedation scoring, animals are placed in an open-field arena, and locomotor activity is recorded for 30 minutes.
-
-
Data Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons.
Protocol 2: Cardiovascular Safety Pharmacology in Conscious Telemetered Dogs
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Animals: Male beagle dogs implanted with telemetry transmitters for continuous monitoring of cardiovascular parameters.
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Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle.
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Drug Administration: this compound is formulated for intravenous (i.v.) infusion and administered over 15 minutes. A crossover design is used where each dog receives all dose levels (0.5, 1.5, 5.0 mg/kg) and vehicle in a randomized order with a sufficient washout period between doses.
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Data Collection: Cardiovascular parameters (blood pressure, heart rate, ECG) are continuously recorded from 1 hour pre-dose to 24 hours post-dose.
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Data Analysis: Time-matched data for each cardiovascular parameter are compared between this compound-treated and vehicle-treated periods using a repeated-measures ANOVA.
Mandatory Visualization
Caption: this compound blocks the NK1 receptor signaling pathway.
Caption: General experimental workflow for a dose-refinement study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Penetration of Vofopitant for CNS Studies
Welcome to the technical support center for researchers utilizing Vofopitant in central nervous system (CNS) studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to achieving adequate brain penetration of this potent neurokinin-1 (NK1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetration critical for my CNS research?
A1: this compound (also known as GR205171) is a highly potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor and its endogenous ligand, Substance P, are implicated in various CNS processes, including pain, inflammation, anxiety, and depression.[3][4] For this compound to be effective in preclinical CNS studies, it must cross the blood-brain barrier (BBB) to reach its target receptors in the brain parenchyma.[5] Insufficient brain penetration can lead to inconclusive or misleading results, as the compound may not achieve the necessary concentrations to exert a pharmacological effect.
Q2: What are the main barriers limiting this compound's entry into the brain?
A2: The primary obstacle is the blood-brain barrier (BBB), a tightly regulated interface that protects the CNS. Key challenges for a molecule like this compound, a piperidine derivative, include:
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Low Passive Permeability: The physicochemical properties of a compound, such as its size, charge, and lipophilicity, determine its ability to passively diffuse across the lipid membranes of the BBB endothelial cells.
-
Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), which actively transport a wide range of compounds out of the brain and back into the bloodstream, thereby limiting their accumulation in the CNS.
Q3: How can I assess the brain penetration of my this compound formulation?
A3: Several in vitro and in vivo methods can be used to evaluate brain penetration:
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In Vitro BBB Models: Co-culture models of brain endothelial cells with astrocytes and pericytes can provide an initial assessment of a compound's permeability. These models can help determine the apparent permeability coefficient (Papp) and identify whether a compound is a substrate for efflux transporters.
-
In Vivo Studies: Animal models are the gold standard for assessing brain penetration. Key parameters to measure include:
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Brain-to-Plasma Concentration Ratio (Kp): This ratio indicates the overall distribution of the drug between the brain and blood.
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is a more accurate measure of BBB transport as it considers the unbound, pharmacologically active concentrations of the drug in both compartments. A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 may indicate active efflux.
-
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Ratio (Kp or Kp,uu) of this compound
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Physicochemical Properties | 1. Assess Lipophilicity (LogP/LogD): If LogP is too low, the compound may not effectively partition into the lipid membranes of the BBB. If too high, it may have poor aqueous solubility and high plasma protein binding. 2. Evaluate Polar Surface Area (PSA): A high PSA (>90 Ų) is generally associated with poor BBB penetration. | Optimizing the physicochemical properties of a drug is a fundamental strategy for improving passive diffusion across the BBB. |
| Active Efflux by P-glycoprotein (P-gp) | 1. In Vitro P-gp Substrate Assay: Use cell lines overexpressing P-gp (e.g., MDCK-MDR1) to determine if this compound is a substrate. 2. Co-administration with a P-gp Inhibitor: In preclinical models, co-administering a known P-gp inhibitor can help determine if efflux is limiting brain uptake. | Many small molecule drugs are substrates for P-gp, which actively removes them from the brain. Inhibiting this transporter can significantly increase brain concentrations. |
| Poor Formulation and Bioavailability | 1. Solubility Enhancement: this compound has low aqueous solubility. Consider formulations such as solutions with co-solvents (e.g., DMSO, PEG300), or nanoparticle suspensions to improve dissolution and absorption. 2. Route of Administration: If oral bioavailability is low, consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection for initial studies to bypass first-pass metabolism. | The formulation and route of administration can dramatically impact the amount of drug that reaches the systemic circulation and is available to cross the BBB. |
Issue 2: High Variability in Brain Penetration Data Between Animals
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Inconsistent Dosing or Sampling | 1. Standardize Procedures: Ensure consistent dosing volumes, injection speeds, and timing of tissue collection across all animals. 2. Terminal vs. Serial Sampling: Be aware of the limitations of your sampling method. Terminal sampling provides a single time point, while techniques like microdialysis can offer a time-course of unbound drug concentrations. | Procedural inconsistencies are a common source of variability in pharmacokinetic studies. |
| Physiological Differences | 1. Control for Animal Variables: Use animals of the same sex, age, and strain, and ensure they are housed under identical conditions. 2. Monitor Health Status: Ensure animals are healthy and free from stress, as physiological stress can alter BBB permeability. | Factors such as age, sex, and health status can influence drug metabolism and BBB function, leading to variability in brain uptake. |
| Formulation Instability | 1. Assess Formulation Stability: Ensure your this compound formulation is stable and that the compound does not precipitate out of solution before or after administration. | An unstable formulation can lead to inconsistent dosing and, therefore, variable brain concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles
This protocol describes a general method for formulating this compound into polymeric nanoparticles using a single emulsion-solvent evaporation technique, which can enhance its solubility and potentially improve its brain penetration.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed. Sonicate the mixture on ice to form an oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water to remove excess PVA and unencapsulated this compound.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and freeze-dry to obtain a powder that can be stored and reconstituted for in vivo studies.
Protocol 2: Intranasal Administration of this compound in Rodents
Intranasal delivery can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways. This protocol provides a general guideline for intranasal administration in mice or rats.
Materials:
-
This compound formulation (solution or nanoparticle suspension)
-
Anesthetic (e.g., isoflurane)
-
Micropipette with a fine tip or a specialized nasal administration device
-
Animal positioning device to maintain a supine position
Procedure:
-
Animal Anesthesia: Anesthetize the animal using a method approved by your institution's animal care and use committee.
-
Positioning: Place the anesthetized animal in a supine position with its head slightly tilted back.
-
Administration: Using a micropipette, slowly administer a small volume (e.g., 5-10 µL per nostril for a mouse) of the this compound formulation into one nostril. Alternate between nostrils to allow for absorption and prevent the solution from being expelled.
-
Post-Administration: Keep the animal in the supine position for a few minutes after administration to facilitate absorption into the nasal cavity and transport to the brain.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
Visualizing the this compound Target Pathway
This compound exerts its effects by blocking the NK1 receptor, thereby inhibiting the signaling cascade initiated by its natural ligand, Substance P. Understanding this pathway is crucial for interpreting the results of CNS studies.
References
Technical Support Center: Vofopitant In Vivo Half-Life Extension
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the in vivo half-life of Vofopitant.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of this compound's limited in vivo half-life? A1: The limited in vivo half-life of small molecule drugs like this compound is typically due to rapid systemic clearance. This occurs through two primary mechanisms:
-
Metabolic Degradation: The drug is chemically altered, primarily in the liver, by metabolic enzymes. For many neurokinin-1 (NK-1) receptor antagonists, enzymes from the Cytochrome P450 family, particularly CYP3A4, are responsible for Phase I oxidative metabolism.[1] This is often followed by Phase II conjugation, which further increases water solubility for excretion.[2]
-
Renal Excretion: The drug or its metabolites are filtered from the blood by the kidneys and eliminated in urine.
Q2: What are the main strategic approaches to extend the half-life of this compound? A2: There are three principal strategies that can be explored, often in combination:
-
Structural Modification (Medicinal Chemistry): Altering the chemical structure of this compound to make it less susceptible to metabolic enzymes or to improve its pharmacokinetic properties.[3]
-
Advanced Formulation and Drug Delivery: Encapsulating or formulating this compound to control its release rate and absorption profile in the body.[4][5]
-
Bioconjugation: Attaching this compound to a larger molecule or moiety that inherently possesses a long half-life, thereby reducing its clearance rate.
Q3: How can we identify the specific metabolic "hotspots" on the this compound molecule? A3: Identifying metabolic hotspots is crucial for a targeted medicinal chemistry approach. The standard method involves in vitro incubation of this compound with liver microsomes or hepatocytes. Following incubation, the mixture is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By comparing the mass spectra of the parent drug with the new peaks that appear, researchers can identify the chemical structures of the metabolites, revealing which parts of the molecule were modified (e.g., hydroxylated, demethylated).
Q4: Is simply increasing the lipophilicity of this compound a reliable strategy for half-life extension? A4: While strategically increasing metabolically inert lipophilicity can sometimes extend half-life by increasing the volume of distribution into tissues, it is not a universally reliable strategy and carries risks. Overly increasing lipophilicity can lead to decreased aqueous solubility, non-specific binding to unintended targets, increased toxicity, and potentially faster metabolism if the added lipophilic groups are themselves metabolically active. The goal is to optimize the balance of physicochemical properties, not just maximize one.
Q5: What formulation strategies are most promising for extending the half-life of an orally administered drug like this compound? A5: For oral administration, several advanced formulation strategies can be considered:
-
Sustained-Release Formulations: Using hydrophilic or hydrophobic polymer matrices to create tablets or capsules that release the drug slowly as they transit the gastrointestinal tract.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption. By promoting lymphatic uptake, they can also reduce first-pass metabolism in the liver, thereby increasing bioavailability and potentially extending the apparent half-life.
Troubleshooting Guides
Issue 1: High Metabolic Instability Observed in In Vitro Liver Microsome Assays
-
Potential Cause: The this compound structure contains one or more sites highly susceptible to rapid Phase I oxidative metabolism by Cytochrome P450 enzymes.
-
Troubleshooting Steps:
-
Confirm Metabolite Structure: Perform a metabolite identification study using high-resolution mass spectrometry to pinpoint the exact site(s) of metabolic attack.
-
Implement Site-Specific Structural Modifications:
-
Metabolic Blocking: Introduce a metabolically stable group, such as a fluorine atom, near the identified hotspot. Halogenation can sterically hinder the enzyme's approach or raise the oxidation potential of the site, slowing the reaction rate.
-
Deuteration (Kinetic Isotope Effect): Replace hydrogen atoms at the metabolic hotspot with their heavier isotope, deuterium. The stronger carbon-deuterium bond is broken more slowly by metabolic enzymes, which can significantly decrease the rate of metabolism.
-
-
Determine Responsible CYP Isoforms: Use specific chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4) in the microsome assay to identify which enzyme is primarily responsible for this compound's degradation. This allows for more targeted strategies.
-
Issue 2: A Structurally Modified this compound Analogue Shows No Improvement in In Vivo Half-Life
-
Potential Causes:
-
The modification inadvertently created a new, equally or more susceptible metabolic site.
-
The primary clearance mechanism is renal, not metabolic, and the modification did not address this.
-
The analogue has poor membrane permeability or is a substrate for efflux transporters (e.g., P-glycoprotein), leading to poor absorption and rapid elimination.
-
-
Troubleshooting Steps:
-
Characterize the Analogue's Metabolism: Subject the new analogue to the same in vitro metabolic stability and metabolite ID assays to ensure a new liability has not been introduced.
-
Evaluate Physicochemical Properties: Measure the analogue's aqueous solubility, permeability (e.g., using a PAMPA or Caco-2 assay), and plasma protein binding. A significant change in these properties can dramatically alter its in vivo behavior.
-
Conduct a Pilot Pharmacokinetic (PK) Study with IV Dosing: Administering the compound intravenously allows for the direct measurement of systemic clearance and volume of distribution, independent of absorption. This will clarify if the issue is truly rapid elimination or poor bioavailability.
-
Quantitative Data Summary
The following table presents hypothetical data for potential this compound analogues developed using different half-life extension strategies. This illustrates how each approach can impact key pharmacokinetic parameters.
| Strategy Applied to this compound | In Vitro t½ (HLM, min) | In Vivo t½ (Rat, hr) | Systemic Clearance (mL/min/kg) | Plasma Protein Binding (%) |
| Parent Compound | 15 | 1.5 | 55 | 92 |
| Analogue A (Deuteration) | 45 | 3.8 | 21 | 92 |
| Analogue B (Fluorination) | 60 | 5.1 | 15 | 94 |
| Analogue C (PEGylation, 20kDa) | >240 | 22.0 | 1.8 | 98 (N/A - size effect) |
| Analogue D (Albumin Binder Conjugate) | >240 | 48.0 | 0.5 | >99.5 |
Visualizations
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Strategies to optimize drug half-life in lead candidate identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
Validation & Comparative
The Kinetics of Engagement: A Comparative Look at Vofopitant and Other NK1 Receptor Antagonists
For researchers, scientists, and drug development professionals, understanding the binding kinetics of a ligand to its receptor is paramount in predicting its pharmacological activity, duration of action, and overall therapeutic potential. This guide provides a comparative analysis of the binding characteristics of Vofopitant, a potent Neurokinin-1 (NK1) receptor antagonist, with other prominent antagonists in its class, including Aprepitant, Maropitant, Netupitant, and Rolapitant. While direct comparative kinetic data (Kon and Koff) is not extensively available in the public domain, this analysis compiles available binding affinity data to offer valuable insights.
The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for Substance P, a neuropeptide implicated in numerous physiological processes, including emesis, pain, and inflammation. Antagonists of the NK1 receptor have emerged as a crucial class of drugs, particularly in the prevention of chemotherapy-induced nausea and vomiting (CINV). The efficacy of these antagonists is intimately linked to how they interact with the NK1 receptor at a molecular level.
Comparative Binding Affinity of NK1 Receptor Antagonists
Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provides a measure of the strength of the interaction between a ligand and its receptor. A lower Ki or IC50 value indicates a higher binding affinity. The following table summarizes the available binding affinity data for this compound and other selected NK1 antagonists for the human NK1 receptor.
| Antagonist | pKi | Ki (nM) | IC50 (nM) | Species | Reference |
| This compound (GR205171) | 10.6 | ~0.025 | - | Human | [1] |
| Aprepitant | - | - | 0.1 | Human | [2] |
| Maropitant | - | - | - | - | Data not readily available |
| Netupitant | - | 0.95 | 0.95 | Human | [3] |
| Rolapitant | - | 0.66 | - | Human | [4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity. Data for Maropitant's binding affinity to the human NK1 receptor is not as readily available in the public literature.
Understanding the NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. As a GPCR, the NK1 receptor is coupled to Gq/11 proteins.[5] Upon activation, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses. NK1 receptor antagonists, by blocking the binding of Substance P, prevent the initiation of this signaling cascade.
Caption: NK1 Receptor Signaling Pathway
Experimental Protocols for Determining Binding Kinetics
While direct comparative kinetic data is limited, the following outlines a general experimental protocol for a radioligand binding assay, a common method to determine the binding affinity and kinetics of NK1 receptor antagonists.
Radioligand Competition Binding Assay
This assay measures the ability of a non-radioactive antagonist (the "competitor," e.g., this compound) to displace a radioactive ligand that is known to bind to the NK1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human NK1 receptor.
-
Radioligand: A tritiated or iodinated high-affinity NK1 receptor ligand (e.g., [³H]-Substance P).
-
Competitor: The NK1 antagonist to be tested (e.g., this compound).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add a fixed concentration of the radioligand to all wells.
-
Competitor Addition: Add increasing concentrations of the competitor drug (e.g., this compound) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known potent NK1 antagonist to determine non-specific binding.
-
Membrane Addition: Add the cell membranes containing the NK1 receptor to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
To determine the kinetic parameters (Kon and Koff), association and dissociation experiments would be performed.
-
Association (Kon): The binding of the radioligand is measured at different time points after the addition of the membranes.
-
Dissociation (Koff): After reaching equilibrium, an excess of a non-labeled ligand is added to prevent re-binding of the radioligand, and the decrease in bound radioactivity is measured over time.
Caption: Radioligand Binding Assay Workflow
Conclusion
While a comprehensive comparative analysis of the binding kinetics (Kon and Koff) of this compound and other NK1 antagonists is limited by the availability of public data, the existing binding affinity data clearly positions this compound as a high-affinity antagonist for the human NK1 receptor. Further studies employing techniques such as Surface Plasmon Resonance (SPR) or kinetic radioligand binding assays would be invaluable to fully elucidate the kinetic profiles of these compounds and provide a more complete picture of their dynamic interactions with the NK1 receptor. This deeper understanding will undoubtedly aid in the rational design and development of next-generation NK1 receptor antagonists with optimized therapeutic properties.
References
Vofopitant's Dual Therapeutic Potential: A Cross-Study Efficacy Analysis in Social Phobia and Post-Traumatic Stress Disorder
An in-depth comparison of the clinical trial data for the neurokinin-1 receptor antagonist Vofopitant (GR205171) reveals distinct efficacy profiles in the treatment of social phobia and post-traumatic stress disorder (PTSD). While showing promise in alleviating symptoms of social anxiety, its utility in the broader context of PTSD appears more nuanced, with notable effects on hyperarousal but a failure to meet primary efficacy endpoints in pivotal trials.
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and study designs.
Mechanism of Action: Targeting the Substance P Pathway
This compound is a selective antagonist of the neurokinin-1 (NK1) receptor. Its therapeutic rationale in anxiety and stress-related disorders stems from its ability to block the action of Substance P, a neuropeptide implicated in the pathophysiology of stress, fear, and anxiety. The Substance P/NK1 receptor system is densely expressed in key brain regions involved in emotional regulation, including the amygdala, hippocampus, and hypothalamus. By inhibiting Substance P signaling, this compound is hypothesized to modulate the stress response and reduce anxiety-related symptoms.
Vofopitant and SSRIs: A Comparative Analysis of Efficacy in Preclinical Depression Models
In the landscape of antidepressant drug development, the exploration of novel mechanisms of action beyond the classic monoaminergic systems remains a critical pursuit for researchers and clinicians. Vofopitant, a neurokinin-1 (NK1) receptor antagonist, represents one such innovative approach, offering a distinct pharmacological profile compared to the widely prescribed Selective Serotonin Reuptake Inhibitors (SSRIs). This guide provides a detailed comparison of the preclinical efficacy of this compound and SSRIs in established animal models of depression, supported by experimental data and detailed methodologies.
Mechanism of Action: Two Distinct Pathways
The antidepressant effects of this compound and SSRIs are rooted in fundamentally different signaling pathways.
SSRIs , such as fluoxetine, sertraline, and citalopram, function by blocking the reuptake of serotonin (5-HT) at the presynaptic terminal. This action leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
This compound , on the other hand, is a selective antagonist of the NK1 receptor. The endogenous ligand for this receptor is Substance P, a neuropeptide implicated in stress, anxiety, and depression. By blocking the binding of Substance P to NK1 receptors, this compound is thought to modulate stress responses and exert antidepressant effects through a non-monoaminergic pathway.
Vofopitant's In Vitro Selectivity Profile: A Comparative Analysis Against NK2 and NK3 Receptors
For Immediate Release
This guide provides a detailed comparison of Vofopitant's in vitro selectivity for the human neurokinin-1 (NK1) receptor over the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's pharmacological profile.
Executive Summary
This compound, also known as GR205171, is a potent and highly selective antagonist of the NK1 receptor. In vitro studies have demonstrated that this compound exhibits a profound preference for the NK1 receptor, with negligible affinity for the NK2 and NK3 receptor subtypes. This high selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects and associated adverse reactions. This document summarizes the key experimental data and methodologies used to validate this compound's selectivity.
Data Presentation
The following table summarizes the in vitro binding affinity and functional activity of this compound at the human NK1, NK2, and NK3 receptors.
| Compound | Receptor | Binding Affinity (pKi) | Functional Activity (pIC50) |
| This compound | Human NK1 | 10.6 | - |
| This compound | Human NK2 | < 5.0 | < 5.0 |
| This compound | Human NK3 | < 5.0 | < 5.0 |
Data sourced from publicly available pharmacological data. The pKi value represents the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity. The pIC50 value is the negative logarithm of the half maximal inhibitory concentration (IC50), where a higher value signifies greater potency in inhibiting receptor function. A value of < 5.0 indicates negligible activity at the tested concentrations.
Experimental Protocols
The data presented above is derived from standard in vitro pharmacological assays. The following are detailed representative protocols for the key experiments used to determine the selectivity of this compound.
Radioligand Binding Assay for NK1 Receptor Affinity
This assay determines the binding affinity of a test compound (this compound) to the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are cultured to confluency.
-
The cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
A reaction mixture is prepared containing the cell membrane preparation, a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of the unlabeled test compound (this compound).
-
The mixture is incubated at room temperature to allow for competitive binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Intracellular Calcium Mobilization Assay (Functional Antagonism)
This functional assay measures the ability of a test compound to inhibit the intracellular calcium increase induced by an agonist at the NK1, NK2, and NK3 receptors.
1. Cell Preparation:
-
CHO-K1 cells stably expressing the human NK1, NK2, or NK3 receptor are seeded into 96-well plates and cultured overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. This dye exhibits increased fluorescence upon binding to calcium.
2. Compound Incubation:
-
The cells are pre-incubated with varying concentrations of the test compound (this compound) or vehicle for a specified period.
3. Agonist Stimulation and Measurement:
-
A baseline fluorescence reading is taken.
-
A known agonist for the respective receptor (e.g., Substance P for NK1, Neurokinin A for NK2, Neurokinin B for NK3) is added to the wells to stimulate the receptor.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.
4. Data Analysis:
-
The antagonist effect of the test compound is determined by its ability to reduce the agonist-induced calcium response.
-
The IC50 value is calculated as the concentration of the antagonist that produces a 50% inhibition of the maximal agonist response.
-
The pIC50 is the negative logarithm of the IC50 value.
Visualizations
NK1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NK1 receptor upon binding of Substance P.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for determining this compound's binding affinity via a competitive radioligand binding assay.
Logic of Selectivity Validation
Caption: Logical framework for establishing the in vitro selectivity of this compound.
Assessing the Therapeutic Index of Vofopitant in Comparison to Other Psychotropics: A Guide for Researchers
This guide provides a comparative analysis of the therapeutic index of Vofopitant, a neurokinin-1 (NK-1) receptor antagonist, against other commonly prescribed psychotropic drug classes: Selective Serotonin Reuptake Inhibitors (SSRIs), Benzodiazepines, and Tricyclic Antidepressants (TCAs). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of available data, experimental protocols, and relevant signaling pathways.
Introduction to Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin. It represents the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A higher TI indicates a wider margin of safety, signifying that a much larger dose is needed to induce toxicity compared to the dose required for a therapeutic benefit. Conversely, a low TI suggests a narrow therapeutic window, where the effective and toxic doses are close, necessitating careful dose titration and patient monitoring.
This compound: An Overview
This compound is a neurokinin-1 (NK-1) receptor antagonist.[1][2] This class of drugs has been investigated for various conditions, including chemotherapy-induced nausea and vomiting, as well as psychiatric disorders like depression and anxiety. This compound itself was studied for conditions such as social phobia and post-traumatic stress disorder (PTSD); however, it did not demonstrate sufficient efficacy to be brought to market.[3] While specific quantitative data on the therapeutic index of this compound is not publicly available due to its discontinued development, the general class of NK-1 receptor antagonists is regarded as being safe and well-tolerated.[3]
Comparative Analysis of Therapeutic Indices
The following table summarizes the available information on the therapeutic index and safety profile of this compound in comparison to SSRIs, Benzodiazepines, and TCAs.
| Drug/Drug Class | Mechanism of Action | Therapeutic Index (TI) | Key Safety Considerations |
| This compound (NK-1 Antagonist) | Neurokinin-1 (NK-1) receptor antagonist | Not established; general class considered to have a favorable safety profile.[3] | Generally well-tolerated. A pharmacovigilance study of NK-1RAs identified the most common adverse events as general disorders and administration site conditions. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Selective inhibition of serotonin reuptake | Wide | Relatively safe in overdose compared to other antidepressants. Potential for serotonin syndrome, especially when co-administered with other serotonergic agents. |
| Benzodiazepines | Positive allosteric modulator of GABA-A receptors | High (e.g., Diazepam ~100:1) | Risk of respiratory depression, particularly when combined with other CNS depressants like alcohol or opioids. Potential for dependence and withdrawal symptoms with long-term use. |
| Tricyclic Antidepressants (TCAs) | Inhibition of serotonin and norepinephrine reuptake; also antagonizes other receptors | Narrow | High risk of cardiotoxicity in overdose. Significant anticholinergic, antihistaminergic, and alpha-adrenergic blocking side effects. |
Experimental Protocols
Preclinical Determination of Therapeutic Index (LD50 and ED50)
The therapeutic index in preclinical animal studies is typically calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).
Objective: To determine the dose of a compound that is lethal to 50% of the test animal population (LD50) and the dose that produces a desired therapeutic effect in 50% of the population (ED50).
Methodology (Up-and-Down Procedure - UDP):
-
Animal Selection: A small number of animals (e.g., mice or rats) of a single sex are used.
-
Dosing: The first animal receives a dose of the test substance.
-
Observation: The animal is observed for a defined period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose.
-
If the animal dies, the next animal receives a lower dose.
-
-
Iteration: This process is repeated for a series of animals, with the dose adjusted based on the outcome of the previous animal.
-
Calculation: The LD50 is calculated using statistical methods, such as the maximum likelihood method, based on the pattern of survivals and deaths.
-
ED50 Determination: A similar dose-escalation or de-escalation procedure is used, but the endpoint is a predefined therapeutic effect (e.g., reduction in anxiety-like behavior in a specific animal model).
-
TI Calculation: The therapeutic index is calculated as LD50 / ED50.
Clinical Assessment of Safety and Tolerability (Phase I Clinical Trial)
In human clinical trials, the therapeutic index is not calculated using lethal doses. Instead, the focus is on defining a therapeutic window by assessing the safety and tolerability of a drug.
Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of an investigational drug in a small group of healthy volunteers or patients.
Methodology (Single Ascending Dose - SAD):
-
Subject Recruitment: A small cohort of healthy volunteers is enrolled.
-
Dose Administration: The first cohort receives a single low dose of the investigational drug or a placebo in a double-blind, randomized manner.
-
Safety Monitoring: Subjects are intensively monitored for adverse events (AEs) through clinical observation, vital signs, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry, urinalysis).
-
Pharmacokinetic and Pharmacodynamic Sampling: Blood and urine samples are collected at predefined time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile and its effect on relevant biomarkers.
-
Dose Escalation: If the initial dose is deemed safe and well-tolerated by a safety review committee, a new cohort of subjects is enrolled to receive a higher dose.
-
Stopping Rules: The study has predefined criteria for stopping dose escalation, such as the occurrence of serious adverse events (SAEs) or dose-limiting toxicities (DLTs).
-
Data Analysis: The safety and tolerability profile is determined by analyzing the frequency, severity, and nature of adverse events at different dose levels. This information helps to establish a safe dose range for subsequent clinical trials.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound blocks the binding of Substance P to the NK-1 receptor.
Caption: SSRIs inhibit the reuptake of serotonin by blocking the SERT transporter.
Caption: Benzodiazepines enhance the effect of GABA on the GABA-A receptor.
Caption: TCAs have multiple mechanisms of action, contributing to both therapeutic effects and side effects.
Experimental Workflow
Caption: General workflow for assessing the therapeutic index from preclinical to clinical stages.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Vofopitant
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in work with Vofopitant. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for potent pharmaceutical compounds and should be implemented to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The potent nature of this compound, a neurokinin-1 (NK1) receptor antagonist, necessitates stringent protective measures to minimize exposure.[1][2][3] The following table summarizes the recommended PPE for handling this compound.[4]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol generation. Hoods or full-facepieces can offer high protection factors.[5] |
| Reusable Half or Full-Facepiece Respirator | Must be used with appropriate particulate filters (P100/FFP3) and requires a proper fit test. | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds. Anyone unpacking hazardous drugs that are not in plastic containers should wear a respirator. | |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves should be worn. The outer pair must be changed immediately upon contamination. |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles providing a complete seal around the eyes are essential. A face shield can be worn over goggles for additional protection against splashes. |
| Body Protection | Disposable Coveralls | Coveralls made from materials like Tyvek® offer protection against chemical splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical for the safe handling of potent compounds like this compound. The following workflow outlines the essential steps from preparation to post-handling decontamination.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Key Experimental Protocols
-
Preparation:
-
Designate Area: Clearly define a specific area for handling this compound, away from general laboratory traffic.
-
Assemble PPE: Before beginning any work, ensure all necessary PPE is readily available and in good condition.
-
Spill Kit: A spill kit appropriate for chemical hazards must be accessible.
-
Decontamination Solution: Have a validated cleaning agent prepared for decontamination of surfaces and equipment.
-
Waste Containers: Prepare clearly labeled, sealed containers for hazardous waste.
-
-
Handling:
-
Donning PPE: Put on all required PPE in the correct sequence in a designated clean area.
-
Ventilation: All handling of this compound powder should be conducted within a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.
-
Minimize Aerosolization: Keep containers with this compound covered as much as possible to prevent the generation of dust and aerosols.
-
-
Post-Handling:
-
Doffing PPE: Remove PPE in a designated area, taking care to avoid contaminating yourself. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
This compound Disposal Logical Relationship
Caption: Logical flow for the proper disposal of this compound waste.
Disposal Procedures
-
Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Containment: Place all this compound waste into clearly labeled, sealed, and puncture-resistant containers.
-
Regulatory Compliance: Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations. It is the responsibility of the institution to ensure that the chosen waste disposal contractor is licensed and compliant with all regulatory requirements.
-
Disposal Method: For potent pharmaceutical compounds, high-temperature incineration is often the required method of disposal to ensure complete destruction of the active ingredient. Do not dispose of this compound down the drain or in regular trash.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. aiha.org [aiha.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
